Product packaging for L-Histidine dihydrochloride(Cat. No.:CAS No. 6027-02-7)

L-Histidine dihydrochloride

Cat. No.: B1606233
CAS No.: 6027-02-7
M. Wt: 228.07 g/mol
InChI Key: XEJCDBUNISUVGZ-XRIGFGBMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of L-Histidine Research

The journey into understanding histidine began in 1896 when it was first isolated by German physician Albrecht Kossel and his associate Sven Gustaf Hedin. wikipedia.orgissarice.comresearchgate.net Initially, it was believed to be an essential amino acid only for infants, but subsequent long-term studies confirmed its essential nature for adults as well. wikipedia.orgbasys2.ca The discovery of L-histidine was a significant milestone, contributing to the broader field of protein chemistry and the understanding of amino acids as the fundamental building blocks of life. wikipedia.org Research into its metabolism and functions has since unveiled its critical roles in various physiological processes. basys2.caunime.it

Significance of L-Histidine as a Proteinogenic Amino Acid in Biological Systems

L-histidine is one of the 22 proteinogenic amino acids, meaning it is incorporated into proteins during translation. chinaaminoacid.commikronaehrstoffcoach.com Its unique imidazole (B134444) side chain, which has a pKa value near physiological pH, allows it to act as both a proton donor and acceptor. nih.govrsc.org This property is crucial for the catalytic function of many enzymes, where histidine often resides in the active site, participating in acid-base catalysis. nih.gov

Beyond its role in protein structure and enzyme function, L-histidine serves as a precursor for the biosynthesis of several vital biomolecules:

Histamine (B1213489): Through decarboxylation, L-histidine is converted into histamine, a key molecule involved in local immune responses, inflammation, and gastric acid secretion. It also functions as a neurotransmitter. wikipedia.orgchinaaminoacid.comdrugbank.com

Carnosine: This dipeptide, found in high concentrations in muscle and brain tissue, is synthesized from L-histidine and beta-alanine (B559535). wikipedia.orgmdpi.com Carnosine and related compounds like anserine (B1665513) are significant intracellular buffers. nih.govmeatscience.org

The imidazole ring of histidine is also instrumental in its function as a physiological buffer, helping to maintain stable pH levels within biological systems. mdpi.comnih.gov Furthermore, histidine's ability to chelate metal ions like copper, iron, and zinc is vital for the function of metalloproteins and in mitigating oxidative stress. nih.govnih.govpfanstiehl.com

Rationale for Dihydrochloride (B599025) Formulation in Academic Studies

In research, particularly in biochemical and cell culture studies, the precise formulation of a compound is critical. L-histidine is often used in its dihydrochloride salt form (L-Histidine HCl) for several practical reasons. ontosight.aipfanstiehl.com Salt formation is a common strategy to enhance the physicochemical properties of compounds for research and pharmaceutical applications. ontosight.ainih.gov

The primary advantages of the dihydrochloride formulation include:

Enhanced Solubility: L-histidine dihydrochloride exhibits significantly greater aqueous solubility compared to its free base form. ontosight.aiacs.org This improved solubility is crucial for preparing concentrated stock solutions and ensuring homogeneity in experimental media. pfanstiehl.comchemicalbook.com

Improved Stability: The salt form can offer greater chemical stability, which is important for the consistency and reproducibility of experimental results. ontosight.aicarlroth.com Stable compounds ensure that the concentration remains constant over the duration of an experiment.

pH Control: The hydrochloride salt can influence the pH of a solution, a critical parameter in most biological assays. pfanstiehl.comnih.gov Its buffering capacity, particularly around physiological pH, makes it an excellent component for cell culture media and buffers used in protein purification and analysis, helping to maintain the stability and solubility of proteins like monoclonal antibodies. pfanstiehl.compfanstiehl.com

These properties make this compound a reliable and convenient formulation for researchers, facilitating accurate and repeatable experimental outcomes in the study of cellular metabolism, protein function, and other biomedical phenomena.

Data Table

The following table summarizes key physicochemical properties of L-Histidine and its dihydrochloride salt, highlighting the differences that are relevant for research applications.

PropertyL-HistidineThis compoundReference
Molecular Formula C6H9N3O2C6H11Cl2N3O2 nih.gov
Molecular Weight 155.15 g/mol 228.07 g/mol nih.gov
Water Solubility 4.2 g/100 mL (at 25°C)Soluble chemicalbook.comsigmaaldrich.com
Form Crystalline solidWhite powder or crystals chemicalbook.comsigmaaldrich.com
Melting Point ~282 °C (decomposes)~240-245 °C (decomposes) chemicalbook.comsigmaaldrich.com

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Cl2N3O2 B1606233 L-Histidine dihydrochloride CAS No. 6027-02-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJCDBUNISUVGZ-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6027-02-7
Record name L-Histidine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-histidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Histidine dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGJ9PV8NY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis, Metabolism, and Enzymatic Pathways of L Histidine

L-Histidine Biosynthesis Pathways

The biosynthesis of L-histidine is a complex, multi-step process that has been extensively studied in organisms like bacteria and fungi. wikipedia.orgnih.gov It serves as a prime example of metabolic regulation and the interconnectedness of various biochemical pathways. nih.gov

The synthesis of L-histidine begins with two primary precursors: phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP). wikipedia.orgnih.gov The pathway involves ten enzymatic reactions to produce one molecule of L-histidine. wikipedia.orgnih.gov

The initial and rate-limiting step is the condensation of ATP and PRPP, a reaction catalyzed by the enzyme ATP-phosphoribosyltransferase . wikipedia.orgnih.gov This reaction is subject to feedback inhibition by L-histidine, a common regulatory mechanism in metabolic pathways. researchgate.net The subsequent steps involve a series of transformations of the imidazole (B134444) ring and the carbon backbone, catalyzed by a cascade of specific enzymes.

A notable feature of this pathway is the involvement of bifunctional enzymes in some organisms, where a single protein catalyzes more than one reaction. nih.govresearchgate.net For instance, in E. coli, the HisI, HisB, and HisD proteins are bifunctional. nih.gov The pathway culminates in the oxidation of L-histidinol to L-histidinal and finally to L-histidine. wikipedia.org

Table 1: Key Enzymes in L-Histidine Biosynthesis

Enzyme Name Abbreviation Function
ATP-phosphoribosyltransferase HisG Catalyzes the first committed step of the pathway. wikipedia.orgnih.gov
Phosphoribosyl-ATP pyrophosphohydrolase HisE Hydrolyzes phosphoribosyl-ATP. wikipedia.org
Phosphoribosyl-AMP cyclohydrolase HisI Involved in the formation of the imidazole ring. wikipedia.org
Imidazoleglycerol-phosphate synthase HisF/HisH A heterodimeric enzyme that forms a key intermediate. nih.gov
Imidazoleglycerol-phosphate dehydratase HisB Catalyzes a dehydration reaction. nih.gov
L-histidinol-phosphate aminotransferase HisC Transfers an amino group.
Histidinol-phosphate phosphatase HisN Removes a phosphate (B84403) group. nih.gov

This table provides a simplified overview of the key enzymes involved in the biosynthesis of L-histidine.

L-Histidine Catabolism and Degradation Pathways

In humans and other animals, L-histidine obtained from the diet undergoes several catabolic pathways, leading to the formation of various biologically important molecules. The primary routes of histidine degradation are its conversion to urocanic acid and glutamate (B1630785), and its decarboxylation to histamine (B1213489). mdpi.com

The major catabolic pathway for L-histidine begins with its deamination by the enzyme histidase (also known as histidine ammonia-lyase) to form trans-urocanic acid and ammonia. mdpi.comwikipedia.org This reaction primarily occurs in the liver and the skin. mdpi.com

In the liver, trans-urocanic acid is then converted to 4-imidazolone-5-propionic acid by the enzyme urocanase . wikipedia.org Following this, a series of enzymatic reactions, including the action of imidazolonepropionase and formimidoyltransferase cyclodeaminase, ultimately convert the molecule into N-formiminoglutamate (FIGLU). wikipedia.org The formimino group is then transferred to tetrahydrofolate, yielding glutamate. wikipedia.orgnih.gov This pathway connects histidine metabolism to the citric acid cycle, as glutamate can be converted to α-ketoglutarate. wikipedia.org

Table 2: Key Steps in L-Histidine Catabolism to Glutamate

Metabolite Enzyme Product
L-Histidine Histidase trans-Urocanic Acid mdpi.comwikipedia.org
trans-Urocanic Acid Urocanase 4-Imidazolone-5-propionic acid wikipedia.org
4-Imidazolone-5-propionic acid Imidazolonepropionase N-Formiminoglutamate (FIGLU) wikipedia.org

This table outlines the main steps in the conversion of L-histidine to glutamate.

A crucial metabolic fate of L-histidine is its decarboxylation to histamine, a potent biogenic amine with diverse physiological roles. wikipedia.org This single-step reaction is catalyzed by the enzyme L-histidine decarboxylase (HDC) , which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.govwikipedia.org

HDC is the sole enzyme responsible for histamine synthesis in mammals. wikipedia.org The mechanism involves the formation of a Schiff base between L-histidine and PLP, followed by decarboxylation. wikipedia.orgresearchgate.net Histamine plays a critical role in allergic and inflammatory responses, gastric acid secretion, and neurotransmission. wikipedia.orggrantome.com The activity of HDC is tightly regulated, and its expression is found in various cells, including mast cells, basophils, and certain neurons. nih.gov

L-histidine residues within proteins can undergo post-translational modification through methylation. nih.govrsc.org Specific methyltransferase enzymes utilize S-adenosylmethionine (SAM) as a methyl group donor to form methylated histidine derivatives. nih.govrsc.org

The two primary methylated forms are 1-methylhistidine and 3-methylhistidine . hmdb.ca 3-methylhistidine is found in proteins like actin and myosin, and its excretion in urine is often used as an indicator of muscle protein breakdown. nih.govcreative-proteomics.com The methylation of histidine can influence protein structure and function. rsc.org

Interconnections with Other Amino Acid Metabolic Cycles

The metabolism of L-histidine is intricately linked with other metabolic pathways, particularly those of other amino acids. As mentioned earlier, the catabolism of histidine to glutamate directly feeds into the citric acid cycle, a central hub of energy metabolism. wikipedia.org

Furthermore, the requirement of tetrahydrofolate for the conversion of FIGLU to glutamate highlights a connection to one-carbon metabolism, which is also crucial for the synthesis of purines and thymidine. nih.gov A high concentration of histidine can impact the metabolism of other amino acids, leading to changes in the plasma concentrations of glutamate, alanine, glutamine, and branched-chain amino acids. nih.gov The synthesis of carnosine, a dipeptide found in muscle and brain tissue, also requires L-histidine and β-alanine, further illustrating the metabolic integration of this amino acid. wikipedia.orgnih.gov

Regulation of Other Amino Acid Biosynthesis

L-histidine metabolism is intricately connected with the biosynthesis of other amino acids through complex regulatory networks. This cross-pathway regulation ensures a balanced supply of amino acids for cellular processes. Research in various organisms has elucidated several mechanisms by which histidine levels influence the synthesis of other amino acids, particularly the aromatic amino acids and arginine.

In the bacterium Bacillus subtilis, L-histidine has been shown to exert regulatory effects on the biosynthesis of aromatic amino acids. Specifically, L-histidine can inhibit the activity of prephenate dehydrogenase, a key enzyme in the tyrosine synthesis pathway. nih.gov It also appears to repress the synthesis of this enzyme. nih.gov This inhibitory action by histidine on an enzyme in a different amino acid pathway highlights a direct mechanism of cross-pathway control. nih.gov

Studies in the fungus Neurospora crassa have revealed a broader regulatory role for histidine. When N. crassa is starved of histidine, a phenomenon known as tripartite derepression occurs, leading to an increase in the production of enzymes for the histidine, tryptophan, and arginine biosynthetic pathways. nih.gov This coordinated response suggests a common regulatory element that senses histidine levels and adjusts the synthesis of multiple amino acids accordingly. This regulation occurs without a decrease in the intracellular concentrations of tryptophan or arginine, indicating a direct signaling role for histidine or a derivative. nih.gov

The metabolic link between the biosynthesis of histidine and purines provides a molecular basis for some of these regulatory interactions. The enzyme imidazole-glycerol-phosphate synthase (HisFH) in the histidine pathway produces 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR) as a byproduct, which is an intermediate in the de novo synthesis of purines. nih.govuni-goettingen.de AICAR can function as a regulatory molecule, influencing the transcriptional activity of genes in both the histidine and purine (B94841) pathways. nih.gov This shared intermediate creates a metabolic and regulatory intersection, providing a mechanism for the cell to coordinate the production of histidine with that of purines and, by extension, other amino acids whose synthesis is linked to purine metabolism. uni-goettingen.de

Linkages with Beta-Alanine (B559535) Metabolism

A primary metabolic linkage between L-histidine and beta-alanine is the synthesis of the dipeptide carnosine (β-alanyl-L-histidine). nih.govsigmaaldrich.com This molecule is found in high concentrations in muscle and brain tissues and is involved in several physiological functions, including pH buffering and antioxidant activities. frontiersin.orgontosight.ai

The synthesis of carnosine is catalyzed by the enzyme carnosine synthase (EC 6.3.2.11). nih.govwikipedia.org This enzyme facilitates the formation of a peptide bond between L-histidine and beta-alanine in an ATP-dependent reaction. The substrates for this reaction are ATP, L-histidine, and beta-alanine, and the products are carnosine, ADP, and inorganic phosphate. wikipedia.orgnih.gov

Enzymes in L-Histidine Related Metabolic Pathways
EnzymeEC NumberReaction CatalyzedMetabolic Pathway
Prephenate dehydrogenase1.3.1.12Conversion of prephenate to 4-hydroxyphenylpyruvateTyrosine Biosynthesis
Imidazole-glycerol-phosphate synthase-Conversion of PRFAR to imidazole-glycerol phosphate and AICARHistidine Biosynthesis
Carnosine synthase6.3.2.11Synthesis of carnosine from L-histidine and beta-alanineCarnosine Metabolism

Research has demonstrated that beta-alanine is the rate-limiting precursor for the synthesis of carnosine in human skeletal muscle. nih.govnih.gov This means that the availability of beta-alanine, rather than L-histidine, is the primary determinant of the rate at which carnosine can be synthesized. nih.gov While L-histidine is not the rate-limiting factor, its availability is not without limits. Studies have shown that prolonged supplementation with beta-alanine can lead to a significant decrease in muscle histidine concentrations. frontiersin.orgnih.gov This depletion suggests that the increased demand for histidine for carnosine synthesis can outpace its supply within the muscle tissue. frontiersin.org Consequently, the co-supplementation of L-histidine with beta-alanine has been shown to prevent this decline in muscle histidine levels. nih.gov

The interaction between L-histidine and beta-alanine in carnosine metabolism underscores the interconnectedness of amino acid pools and the importance of maintaining a balance for optimal physiological function.

Biological Roles and Physiological Functions of L Histidine in Molecular Systems

Structural and Catalytic Roles in Proteins and Enzymes

The distinct chemical properties of its imidazole (B134444) side chain make L-histidine a frequent and critical component in the architecture and function of proteins and enzymes.

The imidazole side chain of histidine is frequently found in the active sites of enzymes, where it directly participates in catalytic reactions. study.com Its ability to be protonated and deprotonated at physiological pH allows it to function as a general acid or base catalyst. nih.gov

A prominent example is the "catalytic triad" found in serine proteases like trypsin and chymotrypsin. In this arrangement, a histidine residue is positioned between an aspartate and a serine residue. The histidine acts as a general base, accepting a proton from the serine's hydroxyl group, which enhances the serine's nucleophilicity and enables it to attack the substrate. nih.gov

Histidine also plays a crucial role in the mechanism of enzymes like carbonic anhydrase, where it facilitates a "proton shuttle." This process involves the histidine residue rapidly transferring protons away from a zinc-bound water molecule, which is essential for regenerating the active form of the enzyme. wikipedia.org

Table 1: Examples of Enzymes with Catalytic Histidine Residues
Enzyme ClassSpecific EnzymeRole of Histidine in Active Site
Serine ProteasesTrypsin, ChymotrypsinActs as a general base in the catalytic triad to activate the serine nucleophile. nih.gov
Cysteine ProteasesPapainPart of a catalytic dyad, deprotonating the cysteine thiol.
MetalloenzymesCarbonic AnhydraseFunctions as a proton shuttle to regenerate the active site. wikipedia.org
RibonucleasesRNase AActs as both a general acid and a general base during RNA hydrolysis.

L-histidine contributes significantly to the three-dimensional structure and stability of proteins. Its side chain can participate in a variety of non-covalent interactions, including hydrogen bonding and aromatic stacking. The ability of the imidazole ring to switch between a neutral and positively charged state can influence the electrostatic interactions within a protein and with other molecules. youtube.com

In the context of therapeutic proteins, such as monoclonal antibodies, histidine is often used as a buffer in formulations because it can enhance stability and reduce aggregation. nih.govacs.org It is thought to work by shielding solvent-exposed hydrophobic regions on the protein surface, thereby preventing the protein-protein interactions that lead to aggregation. nih.gov The stability that histidine provides is not necessarily linked to the preservation of the secondary structure but rather to the modification of the protein's surface chemistry. nih.gov

Research using mass spectrometry to study the slow hydrogen/deuterium exchange of the imidazole C2 proton in histidine side chains has provided insights into the thermodynamic stability of proteins. nih.gov For instance, in studies of Rnase A, a two-state folding globular protein, the exchange rates of different histidine residues (some solvent-exposed and others buried in the hydrophobic core) help to determine the folding free energies of the protein. nih.gov

Metal Ion Chelation and Metalloprotein Interactions

The imidazole side chain of L-histidine is a highly effective ligand for a variety of metal ions, playing a crucial role in the function of metalloproteins and in the transport of metal ions. nih.govmdpi.com

The nitrogen atoms of histidine's imidazole ring can act as electron donors, allowing them to form coordinate bonds with transition metal ions such as copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), and zinc (Zn²⁺). nih.govmdpi.com This chelating ability is fundamental to the structure and function of many proteins. mdpi.com The interaction is pH-dependent, as the nitrogen atom needs to be deprotonated to bind the metal. mdpi.com

Studies have shown that histidine binds strongly to Zn(II), Cu(II), and Fe(III) ions at a biological pH of 7.4. nih.gov The stoichiometry of zinc to histidine binding has been observed to be 1:2. nih.gov The affinity of these metal ions for histidine is significant, with Cu(II) and Fe(III) binding more efficiently than Zn(II). nih.gov This has implications in biological systems where competition for metal ion binding can occur. nih.gov Histidine-rich peptides have been designed and synthesized to act as chelators for Cu(II) and Zn(II). nih.gov

Table 2: Metal Ion Binding Properties of L-Histidine
Metal IonBinding AffinityStoichiometry (Metal:Histidine)Biological Relevance
Zinc (Zn²⁺)Strong1:2Structural and catalytic roles in enzymes like carbonic anhydrase. nih.govnih.gov
Copper (Cu²⁺)Very Strong1:2Component of enzymes like cytochrome c oxidase and involved in metal transport. mdpi.comnih.gov
Iron (Fe²⁺/Fe³⁺)Very StrongVariesEssential for oxygen transport in hemoglobin and myoglobin. wikipedia.orgnih.gov

Histidine residues are integral to the active sites of many metalloenzymes, where they coordinate with the metal cofactor. In carbonic anhydrase, three histidine residues coordinate a zinc ion, which is essential for the enzyme's catalytic activity of hydrating carbon dioxide. nih.govyoutube.com The zinc ion, held in place by these histidines, activates a water molecule that is crucial for the catalytic cycle. nih.gov The X-ray crystal structure of the human carbonic anhydrase II adduct with L-histidine shows the activator anchored at the entrance of the active site cavity. researchgate.net

In cytochromes, which are essential for electron transport chains, and in oxygen-carrying proteins like hemoglobin and myoglobin, a histidine residue serves as an axial ligand to the iron atom within the heme group. wikipedia.org This interaction is critical for the protein's ability to bind and transport oxygen. In hemoglobin, this histidine interaction modulates the binding affinity of iron for oxygen and destabilizes the binding of carbon monoxide. wikipedia.org

L-histidine is also involved in the transport of metal ions across biological membranes. Histidine can form complexes with metal ions, facilitating their uptake into cells. nih.gov For example, histidine-stimulated uptake of manganese and zinc has been observed in human erythrocytes. nih.gov The transport mechanism shows a preference for the bis-histidine complex over the mono-histidine complex. nih.gov

In mammalian zinc transporters (ZnTs), a histidine residue within the metal transport motif is critical for selectivity. nih.gov The presence of a specific histidine pairing at the transport site allows these transporters to distinguish between zinc and the toxic cadmium ion, a level of discrimination not seen in their bacterial counterparts. nih.gov This selectivity is achieved by a coordination-based mechanism that increases the thermodynamic barrier for cadmium binding. nih.gov

pH Buffering Capacity in Biological Environments

L-Histidine plays a critical role in maintaining pH homeostasis in biological systems. Its efficacy as a physiological buffer is attributed to the imidazole side chain, which has a pKa value near physiological pH, allowing it to accept or donate protons in response to pH fluctuations. madsci.orgpnas.orgsigmaaldrich.com Proteins, particularly those rich in histidine residues like hemoglobin, contribute significantly to the buffering capacity of blood and other tissues. derangedphysiology.com

The buffering capability of L-histidine stems directly from the chemical properties of its imidazole ring. This ring contains two nitrogen atoms, and its pKa is approximately 6.0, which is close to the neutral pH of many biological environments. madsci.orgsigmaaldrich.comwikipedia.org This unique pKa value means that the imidazole ring can exist in both protonated (acid) and deprotonated (base) forms at physiological pH. unil.ch

Below a pH of 6, the imidazole ring is predominantly protonated, carrying a positive charge. wikipedia.org This cationic form, known as the imidazolium ion, has protons on both nitrogen atoms (HIP). nih.gov As the pH rises above 6.0, a proton is lost from one of the nitrogen atoms, resulting in a neutral imidazole ring. wikipedia.org This neutral form can exist as two different tautomers, depending on which nitrogen retains the proton: the N1-H tautomer (HIE) or the N3-H tautomer (HID). wikipedia.orgnih.gov The ability to readily switch between these protonated and neutral states allows the imidazole ring to effectively buffer against changes in pH. wikipedia.orgacs.org This dynamic equilibrium is crucial for the catalytic mechanism of many enzymes where histidine residues are present in the active site. pnas.orgwikipedia.org

Protonation StateDescriptionChargePredominant pH
HIP Doubly protonated (imidazolium ion)+1< 6.0
HID / HIE Neutral tautomers (singly protonated)0> 6.0

Antioxidant and Reactive Oxygen/Nitrogen Species Scavenging Mechanisms

L-Histidine and its derivatives exhibit significant antioxidant properties, protecting cells from damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS). chinaaminoacid.comebsco.comnih.gov Its protective actions are multifaceted, involving direct neutralization of harmful radicals and modulation of cellular processes that generate these species.

L-Histidine is capable of directly scavenging and neutralizing various free radicals. chinaaminoacid.comnih.gov This activity is a key component of its antioxidant function. Research has demonstrated that L-histidine can effectively quench singlet oxygen (¹O₂), a high-energy form of oxygen that can cause significant cellular damage. worldscientific.comresearchgate.net It reacts with ¹O₂ both physically (deactivating it to its ground state) and chemically, forming an endoperoxide that subsequently degrades. worldscientific.com

Furthermore, L-histidine can react with the highly reactive hydroxyl radical (•OH). researchgate.netrsc.org Studies have shown that Fenton-like reactions involving iron(II)-histidine complexes can generate hydroxyl radicals, but histidine itself can also act as a scavenger of these damaging species under different conditions. researchgate.netrsc.org This direct interaction with potent oxidants like singlet oxygen and hydroxyl radicals underscores L-histidine's role in cellular protection against oxidative stress. chinaaminoacid.comworldscientific.com

Beyond direct scavenging, L-histidine, through its conversion to histamine (B1213489), can modulate the production of ROS by immune cells. Phagocytic cells like neutrophils generate large amounts of superoxide and other ROS via the NADPH oxidase enzyme complex to kill pathogens. semanticscholar.orgnih.gov While essential for host defense, excessive ROS production can lead to tissue damage.

Histamine has been shown to suppress the NADPH oxidase-dependent formation of oxygen radicals in human neutrophils. nih.gov This inhibitory effect is mediated through H2-type histamine receptors and occurs upstream of protein kinase C (PKC) activation. nih.gov By downregulating the activity of NADPH oxidase, histamine helps to control the inflammatory response and limit potential damage from excessive ROS generation by phagocytes. nih.gov

In plant biology, L-histidine is involved in metal ion chelation and transport, and it also plays a role in mitigating oxidative stress. researchgate.netresearchgate.net Studies have indicated that exogenous application of L-histidine can help alleviate the toxicity induced by heavy metals, which often involves the overproduction of ROS. researchgate.net L-histidine appears to contribute to Ni tolerance in certain plant species, a role that may be linked to the detoxification of ROS. researchgate.net Its involvement in antioxidant defense mechanisms suggests that histidine is a component of the strategies plants use to cope with environmental stressors that lead to oxidative damage. researchgate.net

Role in the Histaminergic System and Neurotransmission

L-Histidine is the essential precursor for the synthesis of histamine, a critical biogenic amine that functions as a neurotransmitter and a key mediator in local immune responses. wikipedia.orgnih.govchinaaminoacid.com The conversion of L-histidine to histamine is a one-step process catalyzed by the enzyme L-histidine decarboxylase (HDC). nih.govencyclopedia.pubresearchgate.net

In the central nervous system, histamine is produced exclusively by histaminergic neurons located in the posterior hypothalamus. researchgate.net These neurons project throughout the brain and regulate a wide array of physiological functions, including wakefulness, appetite, cognitive functions, and emotional responses. nih.govnih.gov The rate of histamine synthesis in the brain is dependent on the availability of its precursor, L-histidine. nih.gov Consequently, dietary intake of L-histidine can influence brain histamine levels and affect histaminergic neurotransmission. nih.govresearchgate.net Studies have shown that insufficient L-histidine intake can reduce brain histamine content, potentially leading to anxiety-like behaviors, while oral histidine intake can replenish brain histamine and improve working memory. nih.govresearchgate.net

Histamine exerts its diverse effects by binding to four different types of G protein-coupled receptors: H1, H2, H3, and H4. nih.gov

Histamine ReceptorKey Functions
H1 Mediates bronchoconstriction, vasodilation, and induces wakefulness. nih.gov
H2 Stimulates gastric acid secretion and vasodilation. nih.gov
H3 Acts as a presynaptic autoreceptor, inhibiting histamine release and promoting sleep. nih.gov
H4 Induces chemotaxis and degranulation of mast cells. nih.gov

Precursor Role in Histamine Synthesis

L-Histidine is the direct precursor for the biosynthesis of histamine, a critical signaling molecule in the body. wikipedia.orgresearchgate.net This conversion is a one-step process catalyzed by the enzyme L-histidine decarboxylase. researchgate.netnih.gov Histamine is subsequently stored in granules within cells like mast cells and basophils, awaiting signals for its release. nih.gov Once released, histamine exerts a wide array of effects, participating in inflammatory responses, regulating gastric acid secretion, and functioning as a neurotransmitter. wikipedia.orgnih.gov The synthesis of histamine is continuous and directly dependent on the availability of L-histidine. nih.gov

Impact on Neurotransmitter Regulation

The role of L-Histidine extends significantly into the central nervous system, primarily through its conversion to histamine. researchgate.netnih.gov Brain histamine acts as a neurotransmitter, modulating processes such as wakefulness, learning, and memory. nutracapusa.comresearchgate.net The concentration of L-Histidine in the brain can directly influence the rate of histamine synthesis, thereby affecting CNS function. nih.gov Studies have shown that insufficient dietary intake of L-histidine can lead to reduced brain histamine levels, which has been linked to anxiety-like behaviors in animal models. researchgate.netnih.gov Histamine's function as a neurotransmitter is essential for maintaining normal neurological processes and behavior. researchgate.net

Immunomodulatory Activities

L-Histidine and its derivative histamine are significant players in the regulation of the immune system, influencing cytokine production, key signaling pathways, and the activity of immune cells.

Modulation of Cytokine Production (e.g., TNF-α, IL-6, IL-8)

Histamine, derived from L-histidine, can modulate the production of several key cytokines involved in the inflammatory response. Research has shown that histamine can induce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in various cell types, including human keratinocytes and coronary artery endothelial cells. nih.govnih.gov In some contexts, Tumor Necrosis Factor-alpha (TNF-α) can enhance histamine-induced IL-6 and IL-8 production. nih.gov Conversely, L-histidine itself has been observed to inhibit TNF-α-induced IL-8 secretion in intestinal epithelial cells, suggesting a more complex regulatory role. core.ac.uk

CytokineEffect of Histamine/HistidineCell Type Studied
IL-6 Induced by histamine. nih.govnih.govHuman keratinocytes, Human coronary artery endothelial cells
IL-8 Induced by histamine. nih.govnih.gov Inhibited by L-histidine (when induced by TNF-α). core.ac.ukHuman keratinocytes, Human coronary artery endothelial cells, Intestinal epithelial cells
TNF-α Enhances histamine-induced IL-6 and IL-8 production. nih.govHuman coronary artery endothelial cells

Regulation of NF-κB Activation

The immunomodulatory effects of histamine are linked to its influence on critical signaling pathways, including the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a key transcription factor that regulates the expression of many genes involved in inflammation and immune responses. Studies have demonstrated that treatment of human coronary artery endothelial cells with histamine, particularly in combination with other inflammatory stimuli like TNF-α, leads to an amplified translocation of NF-κB proteins into the nucleus. nih.gov This activation of the NF-κB pathway is a crucial mechanism through which histamine contributes to the expression of pro-inflammatory cytokines like IL-6 and IL-8. nih.gov

Influence on Suppressor T Cell Activity

Histamine can also exert regulatory effects on the adaptive immune system by influencing the activity of suppressor T cells (also known as regulatory T cells). It has been shown that histamine can activate a specific subset of T cells, inducing them to become suppressor cells. nih.gov These histamine-induced suppressor T cells are capable of inhibiting the proliferation of other T cells and B cell differentiation. nih.gov This mechanism of activating suppressor T cells represents a pathway through which histamine can down-regulate immune responses, contributing to immune homeostasis. nih.gov

Activation of Immune Cells

L-histidine serves as a crucial precursor for the synthesis of histamine, a biogenic amine that plays a significant role in mediating immune responses. verywellhealth.comwikipedia.org The conversion of L-histidine to histamine is catalyzed by the enzyme L-histidine decarboxylase. nih.gov Histamine then exerts its effects by binding to four different types of G protein-coupled receptors: H1, H2, H3, and H4, which are expressed on various immune cells. nih.gov

The activation of immune cells by histamine is multifaceted and receptor-dependent:

Mast Cells and Basophils: These cells are primary sources of histamine and express high-affinity IgE receptors. Upon activation, they release histamine and other inflammatory mediators, contributing to allergic reactions and inflammatory responses. nih.gov

T Lymphocytes: Histamine can modulate the activity of T helper (Th) cells. For instance, stimulation via the H2 receptor can inhibit Th1 and Th2 responses. Conversely, activation of CD8+ T cells through the H4 receptor can induce the secretion of IL-16, a chemoattractant for other immune cells like CD4+ T cells, monocytes, and dendritic cells. nih.gov Furthermore, histamine has been shown to induce the production of IL-17 in human Th17 cells. nih.gov

Microglia: In the central nervous system, histamine can regulate microglial activation in a dose-dependent manner, leading to the production of pro-inflammatory cytokines such as IL-6 and TNF-α through H1 and H4 receptors. nih.gov

Erythropoiesis and Hemoglobin Interactions

L-histidine is an essential amino acid that plays a vital role in erythropoiesis, the process of red blood cell production, and in the structure and function of hemoglobin. nih.govcaringsunshine.com Diets deficient in histidine have been shown to lead to anemia in healthy individuals and worsen anemia in patients with chronic uremic conditions. nih.govresearchgate.net

The significance of L-histidine in this context is linked to its necessity in globin synthesis. nih.govresearchgate.net Hemoglobin, the protein in red blood cells responsible for oxygen transport, is composed of heme groups and globin chains. study.com Histidine residues are critical components of these globin chains and are directly involved in the function of hemoglobin. caringsunshine.com Studies have indicated that supplementation with L-histidine can enhance erythropoiesis and increase hemoglobin levels, particularly in individuals with a histidine deficiency. caringsunshine.com

Stabilization of Oxygen-Bound Hemoglobin

The stability of the bond between oxygen and hemoglobin is crucial for efficient oxygen transport. The distal histidine residue, specifically His-E7, plays a pivotal role in this stabilization. nih.govnih.gov Found in both the alpha and beta chains of hemoglobin, the imidazole side chain of the distal histidine forms a strong hydrogen bond with the bound molecular oxygen. study.comnih.govnih.gov

This hydrogen bond donation from the neutral NεH tautomer of His(E7) to the bound oxygen helps to stabilize the Fe-O2 complex. nih.gov Research involving the replacement of this distal histidine with other amino acids, such as glycine, alanine, leucine, or phenylalanine, has demonstrated a significant increase—between 20 and 500-fold—in the rates of oxygen dissociation from both hemoglobin subunits. nih.govnih.gov This unequivocally confirms the critical role of the distal histidine in stabilizing the oxygen-bound form of hemoglobin. nih.govresearchgate.net

The interaction between the distal histidine and bound oxygen can be summarized in the table below:

ComponentInteractionConsequence
Distal Histidine (His-E7)Forms a hydrogen bond with bound O2Stabilizes the oxygen-hemoglobin complex
Imidazole side chainDonates a proton to the bound O2Reduces the rate of O2 dissociation

In addition to stabilizing bound oxygen, the distal histidine also acts as a gate for the entry and exit of ligands to the heme iron. nih.govnih.gov

Physiological Significance in Plant Systems

L-histidine is a fundamental amino acid for the growth and development of plants. frontiersin.orgnih.govnih.gov It is a component of proteins and its biosynthesis is essential for plant viability. nih.govoup.com

Response to Abiotic Stress (e.g., Salt Tolerance)

L-histidine has been shown to play a significant role in enhancing plant tolerance to abiotic stresses, particularly salt stress. frontiersin.orgnih.govnih.gov Research on maize (Zea mays) has demonstrated that the application of histidine can alleviate the negative impacts of salt stress on root growth. frontiersin.orgnih.gov

The mechanisms by which L-histidine confers salt tolerance include:

Reduction of Reactive Oxygen Species (ROS): Histidine treatment has been found to significantly reduce the accumulation of superoxide anion radicals and hydrogen peroxide in maize roots under salt stress. nih.govnih.gov

Enhancement of Antioxidant Enzyme Activity: The activities of key antioxidant enzymes such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) were significantly increased in maize roots treated with histidine under salt stress conditions. frontiersin.orgnih.gov

Regulation of Gene Expression: Transcriptome analysis has revealed that histidine treatment leads to changes in the expression of genes involved in phytohormone signaling, glycolysis, and nitrogen metabolism, which are crucial pathways for salt stress response. nih.govnih.govresearchgate.net

The following table summarizes the effect of histidine on antioxidant enzyme activities in maize roots under salt stress, as reported in one study: frontiersin.org

EnzymeIncrease in Activity with Histidine Treatment
Superoxide Dismutase (SOD)21.92%
Peroxidase (POD)12.84%
Catalase (CAT)59.00%

Regulation of Plant Growth and Development

L-histidine is indispensable for the normal growth and development of plants. frontiersin.orgnih.govnih.gov It is involved in various physiological processes, and mutations in genes responsible for histidine biosynthesis can lead to severe developmental defects. For example, a mutation in the HISN2 gene in Arabidopsis, which is essential for histidine biosynthesis, results in reduced histidine levels and affects the Target of Rapamycin (TOR) network, a major regulator of eukaryotic cell growth. oup.com

Furthermore, L-histidine can influence plant defense responses. Exogenous application of L-histidine has been shown to induce resistance to the bacterial pathogen Ralstonia solanacearum in tomato and Arabidopsis plants, partly through the activation of ethylene signaling pathways. oup.com

Protein/Peptide-Membrane Interactions in High-Salt Environments

The unique chemical properties of the imidazole side chain of histidine allow it to play a special role in mediating protein and peptide interactions with membranes, particularly in high-salt environments. frontiersin.org The pKa of the imidazole group is close to neutral, allowing it to act as both a proton donor and acceptor under physiological conditions. This characteristic is crucial for electrostatic interactions.

Role in Bone Metabolism

L-histidine, an essential amino acid, plays a multifaceted role in bone metabolism through both direct and indirect mechanisms. researchgate.netnih.gov Its influence extends from the fundamental process of bone mineralization to the complex regulation of bone remodeling cells, primarily through its role as the biochemical precursor to histamine. nih.govnih.gov Clinical observations have linked disordered histidine metabolism to compromised bone health, underscoring its physiological importance in maintaining skeletal integrity. researchgate.net

Direct Influence on Bone Mineralization

The inorganic component of bone is primarily composed of hydroxyapatite (HA). nih.gov The specific morphology and structure of HA crystals are critical for bone's bioactivity and mechanical properties. Research has shown that L-histidine can directly influence the mineralization process by regulating the formation of HA crystals. In controlled experimental conditions, L-histidine was found to be an effective regulator of the plate-shaped morphology of HA, which mimics the natural structure found in bone. nih.gov This regulatory function is significant because the bioactivity of synthetic HA often does not match that of natural bone HA. nih.gov The ability of L-histidine to control HA morphology suggests its potential use in designing advanced biomaterials for bone regeneration applications. nih.gov Furthermore, cell culture studies have demonstrated that mouse osteoblast precursor cells (MC3T3-E1) exhibit the highest proliferation rates on bone-like, plate-shaped HA regulated by L-histidine compared to other HA samples. nih.gov

Table 1: Effect of L-Histidine on Hydroxyapatite (HA) Mineralization and Osteoblast Proliferation
Experimental FocusObservation in the Presence of L-HistidineSignificance in Bone MetabolismReference
HA Crystal MorphologyEffectively regulates and promotes a plate-like morphology, similar to natural bone HA.The specific crystal shape is crucial for the bioactivity and osteoconductive nature of bone. nih.gov
Osteoblast Precursor Cell (MC3T3-E1) ProliferationHighest proliferation observed on the plate-shaped HA formed in the presence of L-histidine.Enhanced osteoblast proliferation is fundamental to new bone formation. nih.gov

Indirect Role via Histamine Synthesis

L-histidine is the sole precursor for the synthesis of histamine, a biogenic amine, through a decarboxylation reaction catalyzed by the enzyme L-histidine decarboxylase (HDC). nih.govnih.gov Histamine, in turn, is a significant regulator of bone remodeling, the process involving the balanced activities of bone-resorbing osteoclasts and bone-forming osteoblasts. nih.gov

Studies have consistently shown that histamine promotes the differentiation and activity of osteoclasts, the cells responsible for bone resorption. nih.govnih.gov It has been demonstrated to increase the number of osteoclasts and their precursors. nih.gov This effect is mediated through histamine's interaction with its specific receptors (H1 and H2) expressed on bone cells. nih.govnih.gov Elevated circulating levels of histamine have been associated with osteoporosis and increased bone resorption indices in patients with conditions like mastocytosis. nih.gov

Conversely, research using animal models has provided strong evidence for the impact of histamine deficiency on bone health. In mice genetically engineered to lack the HDC enzyme, and thus unable to synthesize histamine, a distinct bone phenotype was observed. These histamine-deficient mice exhibited increased bone mineral density, greater cortical bone thickness, and a higher rate of bone formation compared to their wild-type counterparts. nih.gov Notably, these mice were also significantly protected against the bone loss typically induced by ovariectomy, a common model for postmenopausal osteoporosis. nih.gov The protective skeletal effects in these mice were attributed to a combination of increased bone formation and reduced bone resorption. nih.gov

Table 2: Key Findings in Histamine-Deficient (HDC-/-) Mouse Model
ParameterObservation in HDC-/- Mice vs. Wild-Type (WT)Implication for Bone MetabolismReference
Bone Mineral DensityIncreasedIndicates greater bone mass. nih.gov
Cortical Bone ThicknessIncreasedSuggests stronger, more robust bones. nih.gov
Bone Formation RateHigherDemonstrates enhanced osteoblastic activity. nih.gov
Osteoclast NumberMarkedly decreasedShows reduced bone resorption activity. nih.gov
Response to OvariectomyCortical and trabecular bone loss was reduced by 50%.Indicates protection against estrogen-deficiency-induced osteoporosis. nih.gov

The mechanism of histamine's action involves not only a direct effect on osteoclast precursors but also an indirect influence via osteoblasts. Histamine can increase the expression ratio of RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) to OPG (Osteoprotegerin) by osteoblasts. nih.gov An increased RANKL/OPG ratio is a key signal that promotes the differentiation and activation of osteoclasts, thereby enhancing bone resorption. nih.gov

Clinical and Metabolic Significance

From a clinical perspective, the metabolic pathway of histidine has been identified as relevant to bone health. One clinical study highlighted that disordered histidine metabolism was the most common metabolic pathway abnormality found in patients with low bone mineral density. researchgate.net This finding suggests a direct link between the systemic availability and metabolism of L-histidine and the risk of developing conditions like osteoporosis and experiencing fractures. researchgate.net

Advanced Analytical and Characterization Methodologies for L Histidine Dihydrochloride

Spectroscopic Analysis

Spectroscopic techniques are instrumental in probing the molecular framework of L-Histidine dihydrochloride (B599025) by examining its interaction with electromagnetic radiation. Each method offers unique information, contributing to a holistic understanding of the compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in L-Histidine dihydrochloride. The infrared absorption spectrum is specific to the molecular vibrations of the compound, with characteristic peaks corresponding to different bond types and vibrational modes.

In the FT-IR spectrum of L-Histidine hydrochloride monohydrate, a significant band is observed at 3151 cm⁻¹, which is attributed to the N–H symmetric stretching, C-H stretching, and CH₂ asymmetric stretching vibrations researchgate.net. The study of histidine and its model compounds at varying pH levels helps in identifying the key vibrational bands associated with the imidazole (B134444) group, which is a critical component of the histidine structure okstate.edu. The protonation state of the imidazole nitrogen can be discerned through specific infrared signals, providing valuable information about the molecular environment okstate.edu.

Table 1: Characteristic FT-IR Peaks for L-Histidine Hydrochloride Monohydrate

Wavenumber (cm⁻¹) Vibrational Assignment
3151 N–H symmetric stretching, C-H stretching, CH₂ asymmetric stretching

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

This compound exhibits significant transparency in the near UV and entire visible regions of the electromagnetic spectrum researchgate.net. The UV cut-off wavelength for L-histidine hydrochloride monohydrate has been determined to be 236 nm researchgate.netresearchgate.net. This high transmission over a wide wavelength range is an important optical property researchgate.netresearchgate.net. The absorption maximum for histidine is reported to be at 210 nm sielc.com. The optical absorbance of L-histidine derivatives, including the hydrochloride hydrate, is generally low in the UV and visible regions researchgate.net.

Table 2: UV-Vis Spectroscopic Data for L-Histidine Hydrochloride

Parameter Value
UV Cut-off Wavelength 236 nm
Absorption Maximum (Histidine) 210 nm

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively.

For L-Histidine in an aqueous solution at a pH of 7.4, the following chemical shifts have been reported bmrb.io:

Table 3: ¹H and ¹³C NMR Chemical Shifts for L-Histidine (pH 7.4 in D₂O)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
3.98 55.5
3.16, 3.23 28.0
- 134.463
Cδ2 7.09 119.599
Cε1 7.90 138.873
COOH - 174.5

Data sourced from the Biological Magnetic Resonance Bank (BMRB) bmrb.io.

It is noteworthy that the differences in ¹³C chemical shifts between different polymorphic forms of histidine hydrochloride are typically less than 1 ppm researchgate.net. Solid-state NMR has also been employed to study L-histidine hydrochloride monohydrate, providing insights into the protonation states of the imidazole nitrogens researchgate.netresearchgate.net.

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study chemical species that have unpaired electrons. While this compound itself is not paramagnetic, it can be studied by doping it into a host crystal or by introducing a paramagnetic center.

Studies on Cu(II)-doped single crystals of L-histidine hydrochloride monohydrate have been conducted to understand the incorporation of the metal ion and its environment aip.org. The g-tensor values were determined to be g_z = 2.013, g_x = 2.262, and g_y = 2.153, indicating that the Cu²⁺ ion is in an axially compressed structure aip.org.

In another study, Mn(II) was doped into a Zn(II) L-histidine hydrochloride monohydrate complex. The EPR spectrum showed a resonance line at g = 1.9862, which suggests a close to octahedral symmetry for the Mn(II) ions within the host lattice rasayanjournal.co.in. EPR has also been utilized to analyze the effects of γ-radiation on L-histidine, revealing the formation of a deamination radical that is persistent in the solid state nih.gov.

Table 4: EPR Spectroscopic Parameters for Doped L-Histidine Hydrochloride Systems

System g-tensor values Interpretation
Cu(II)-doped L-Histidine·HCl·H₂O g_z = 2.013, g_x = 2.262, g_y = 2.153 Axially compressed structure for Cu²⁺
Mn(II)-doped Zn(II) L-Histidine·HCl·H₂O g = 1.9862 Close to octahedral symmetry for Mn(II)

Crystallographic and Structural Elucidation Techniques

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state of this compound, providing a definitive structural model.

Single crystal X-ray diffraction is the gold standard for determining the crystal structure of a compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Single crystals of L-histidine hydrochloride monohydrate have been grown and analyzed using X-ray diffraction. The crystal system has been identified as orthorhombic with the non-centrosymmetric space group P2₁2₁2₁ researchgate.netresearchgate.net. This non-centrosymmetric nature is a prerequisite for second-order nonlinear optical properties. X-ray multiple diffraction has also been used to determine the piezoelectric coefficients of L-histidine hydrochloride monohydrate core.ac.uk.

Table 5: Crystallographic Data for L-Histidine Hydrochloride Monohydrate

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁

High-Resolution X-ray Diffraction (HR-XRD)

High-Resolution X-ray Diffraction (HR-XRD) is a powerful, non-destructive analytical method used to obtain precise information about the structural properties of highly ordered crystalline materials. msesupplies.commalvernpanalytical.com This technique utilizes highly monochromatic X-ray beams and advanced optics to achieve high angular resolution, enabling the detection of minute variations in lattice parameters. msesupplies.commalvernpanalytical.com For a compound like this compound, HR-XRD is instrumental in quantifying parameters such as lattice spacing, strain within the crystal, crystallite size, and the presence of crystalline defects. msesupplies.com The high resolution allows for the detailed analysis of epitaxial layers and thin films, providing critical data on composition, strain, and structural quality by measuring rocking curves and reciprocal space maps. malvernpanalytical.com

Powder X-ray Diffraction Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and determining the crystal structure of a powdered sample. For the closely related compound, L-histidine hydrochloride monohydrate, PXRD analysis has been performed to determine its lattice dimensions and structural details. sunyempire.eduresearchgate.net The powdered sample is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ). researchgate.net

The analysis of the PXRD pattern for L-histidine hydrochloride monohydrate revealed that the crystal belongs to the orthorhombic crystal system with a non-centrosymmetric space group of P2₁2₁2₁, a key requirement for materials intended for second harmonic generation applications. researchgate.net The intense peaks in the diffraction pattern were indexed, and the refined unit cell dimensions were determined with high precision. researchgate.net

Table 1: Crystallographic Data for L-Histidine Hydrochloride Monohydrate from PXRD Analysis. researchgate.net
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Lattice Parameter (a)6.8434 Å
Lattice Parameter (b)8.9401 Å
Lattice Parameter (c)15.2763 Å

Synchrotron X-ray Renninger Scanning for Piezoelectric Coefficients

The piezoelectric properties of this compound's related salt, L-histidine hydrochloride monohydrate, have been investigated using the highly sensitive technique of Synchrotron X-ray Renninger Scanning. researchgate.net This method is based on the X-ray multiple diffraction (XRMD) phenomenon, which is exceptionally adept at detecting minor lattice deformations induced by an external electric field. researchgate.net

The technique involves relating the electric field-induced strain to the angular shift in the position of multiple diffraction peaks. researchgate.net By applying an electric field along specific crystallographic directions, it is possible to determine the piezoelectric coefficients. For L-histidine hydrochloride monohydrate, this method was successfully used to determine all three of its piezoelectric coefficients using the (10 0 0) and (0 0 4) primary reflections. researchgate.net

Table 2: Piezoelectric Coefficients of L-Histidine Hydrochloride Monohydrate. researchgate.net
CoefficientValue (C N⁻¹)
d₁₄2.25(9) × 10⁻¹⁰
d₂₅4.1(5) × 10⁻¹¹
d₃₆2.3(2) × 10⁻¹⁰

Chromatographic Separations and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Various methods have been developed, often employing reverse-phase (RP) or mixed-mode chromatography. sielc.comsielc.com

One established method utilizes a Primesep 100 mixed-mode column for the analysis of histidine and its derivatives. sielc.com This approach allows for effective retention and separation from related compounds. For quantitative analysis of L-histidine hydrochloride monohydrate, a reverse-phase HPLC method can be used with a simple mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Pre-column derivatization with agents like phenylisothiocyanate (PITC) followed by RP-HPLC analysis is another specific and reproducible method for the determination of histidine hydrochloride content. researchgate.net The lack of strong chromophores in histidine makes detection in the low UV range (around 200-205 nm) a common strategy. sielc.comgoogle.com

Table 3: Example HPLC Method Parameters for Histidine Analysis. sielc.comsielc.com
ParameterMethod 1 (Mixed-Mode) sielc.comMethod 2 (Reverse-Phase) sielc.com
ColumnPrimesep 100 (4.6x150 mm, 5 µm)Not specified (RP, 3 µm for UPLC)
Mobile PhaseAcetonitrile/Water (60/40) with 0.1% H₂SO₄Acetonitrile, Water, and Phosphoric Acid
Flow Rate1.0 ml/minNot specified
DetectionUV at 200 nmNot specified

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Degradation Products

Investigating the stability of this compound requires sensitive analytical methods to identify and quantify potential degradation products. Techniques coupling liquid chromatography with mass spectrometry (LC-MS), such as UPLC-MS, are ideally suited for this purpose. nih.govsigmaaldrich.com

Studies on L-histidine in formulation buffers have identified trans-urocanic acid as a significant degradation product. nih.govsigmaaldrich.com This degradant can be formed through a contamination-induced process. sigmaaldrich.com Advanced two-dimensional liquid chromatography (2D-LC) methods, coupling size exclusion chromatography (SEC) with hydrophilic interaction chromatography (HILIC), have been used to separate the degradant from complex sample matrices. nih.gov Subsequent analysis by high-resolution mass spectrometry enables accurate mass measurement for unambiguous identification of the degradation product. nih.govsigmaaldrich.com The use of stable-isotope labeling in conjunction with mass spectrometry allows for precise quantification of the generated trans-urocanic acid. nih.gov

Thermal Characterization Techniques

Thermal analysis techniques are crucial for determining the stability and decomposition profile of this compound. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are commonly employed. nih.govresearchgate.net

TGA measures the change in mass of a sample as a function of temperature, revealing information about decomposition and thermal stability. DTA/DSC measures the difference in temperature or heat flow between a sample and a reference, identifying events like phase transitions and melting. nih.gov Studies on L-histidine hydrochloride monohydrate show that the material is thermally stable up to 155 °C. researchgate.net The parent compound, L-histidine, exhibits a more complex, two-stage decomposition pattern. nih.gov Calorimetric measurements using DSC have also been employed to investigate potential phase transitions at low temperatures. arxiv.org

Table 4: Thermal Properties of L-Histidine and its Hydrochloride Salt.
CompoundTechniqueKey FindingReference
L-Histidine Hydrochloride MonohydrateTG/DTAThermally stable up to 155 °C researchgate.net
L-HistidineTGAExhibits a two-stage decomposition process nih.gov
L-HistidineDSCUsed to investigate low-temperature phase transitions (~165 K) arxiv.org

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is invaluable for determining the thermal stability and decomposition profile of compounds.

While specific TGA data for this compound is not extensively detailed in publicly available literature, studies on the closely related L-histidine hydrochloride monohydrate provide significant insights. Research on L-histidine hydrochloride monohydrate indicates that the crystal is thermally stable up to 155 °C. researchgate.net The thermal behavior of L-histidine and its salts is influenced by factors such as the heating rate, sample size, and the surrounding atmosphere. nih.gov For L-histidine itself, TGA reveals a multi-stage decomposition process. nih.gov

A study on L-histidine methyl ester dihydrochloride also utilized TGA to investigate its thermal behavior, highlighting the importance of this technique in characterizing histidine derivatives. researchgate.net The analysis of related compounds, such as L-histidine bis(fluoride), shows distinct stages of mass loss at different temperature ranges, which are attributed to the decomposition of the molecule. nih.gov

Table 1: TGA Data for L-Histidine and Related Compounds

CompoundOnset of Decomposition (°C)Key Observations
L-Histidine~285Exhibits two distinct decomposition phases. nih.govfujifilm.com
L-Histidine Hydrochloride Monohydrate155Stable up to this temperature. researchgate.net
L-Histidine Bis(fluoride)191Thermally stable up to this temperature, followed by multi-stage mass loss. nih.gov

Differential Thermal Analysis (DTA)

Differential thermal analysis is a thermoanalytic technique that measures the difference in temperature between a sample and an inert reference as a function of temperature. DTA curves provide information on physical and chemical changes such as melting, crystallization, and decomposition.

For L-histidine compounds, DTA is often used in conjunction with TGA to provide a more complete picture of thermal events. In the study of L-histidine hydrochloride monohydrate, DTA, along with TGA and differential scanning calorimetry (DSC), was used to determine the melting point of a sample to be 185 °C. researchgate.net

The DTA curve for L-histidine bis(fluoride) shows an endothermic peak between 125 and 230 °C, corresponding to the first stage of weight loss observed in TGA. nih.gov Another endothermic peak appears at 264 °C, associated with the second stage of mass loss. nih.gov Such peaks are characteristic of the energy changes occurring during decomposition.

Table 2: DTA Findings for L-Histidine Analogs

CompoundEventTemperature (°C)
L-Histidine Hydrochloride MonohydrateMelting Point185 researchgate.net
L-Histidine Bis(fluoride)Endothermic Peak (Decomposition Stage I)125 - 230 nih.gov
L-Histidine Bis(fluoride)Endothermic Peak (Decomposition Stage II)264 nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for investigating the structure, properties, and reactivity of molecules at the atomic and electronic levels. These methods complement experimental data and provide insights that can be difficult to obtain through laboratory work alone.

Studies on this compound have utilized computational approaches to elucidate its crystal and molecular structure. X-ray crystallography has revealed that in the monoclinic form of this compound, the L-histidine moiety exists as a dication, with the carboxylic group, amino nitrogen, and imidazole ring all being protonated. capes.gov.br The conformation of the histidine molecule in this structure is determined to be g+. capes.gov.br A key finding from this structural analysis is the absence of direct hydrogen bonds between the histidine moieties, with intermolecular bonding being mediated by chloride ions. capes.gov.br

Quantum chemical calculations based on density functional theory (DFT) have been employed to study the vibrational properties of related complexes like dichloro(l-histidine)copper(II). nih.gov Such computational methods allow for the assignment of vibrational modes observed in experimental spectra. Furthermore, in silico studies can predict pharmacokinetic parameters of histidine-containing complexes. nih.gov While not focused on this compound itself, the computational modeling of the binding conformation of L-histidinal to histidinol dehydrogenase demonstrates the utility of these techniques in understanding the interactions of histidine-related molecules in biological systems. nih.gov

These computational studies provide a foundational understanding of the structural and electronic properties of this compound, which is essential for predicting its behavior and interactions in various chemical and biological environments.

L Histidine Dihydrochloride in Advanced Research Applications

Cell Culture and Biotechnology Applications

L-Histidine dihydrochloride (B599025), a salt of the essential amino acid L-histidine, is a critical component in a multitude of advanced research applications, particularly within cell culture and biotechnology. Its unique properties, stemming from the imidazole (B134444) side chain of histidine, make it indispensable for promoting cellular health, enhancing the production of vital biomolecules, and potentially mitigating environmental contaminants.

Cell Growth and Viability Enhancement in Culture Media

L-Histidine is a fundamental supplement in a wide array of cell culture media, including both traditional and serum-free formulations, designed for biomanufacturing and research. mpbio.comhimedialabs.com Its inclusion is crucial for normal cell growth and function. As an essential amino acid, cells cannot synthesize histidine de novo, necessitating its presence in the culture medium to support protein synthesis, a cornerstone of cell proliferation and viability. chinaaminoacid.comhimedialabs.com

The imidazole group of histidine provides a buffering capacity near physiological pH, which is vital for maintaining a stable environment in the culture medium, thereby protecting cells from fluctuations that could impede growth or induce apoptosis. pfanstiehl.comnbinno.com Research has demonstrated the cytoprotective functions of histidine. For instance, in studies involving cultured human embryonic kidney (HEK-293) cells, histidine pretreatment significantly protected cell viability against iron-induced toxicity. mdpi.com This protective effect is attributed to histidine's antioxidant capabilities, including scavenging free radicals and chelating divalent metal ions. mdpi.com

Specific applications have highlighted its importance in various cell types. It has been utilized in culture media for human T-lymphoblastic leukemia cells (MOLT-4) to study the modulation of apoptosis and in bee cell culture medium. mpbio.comsigmaaldrich.com The use of non-animal sourced L-Histidine is particularly important in biomanufacturing to avoid the risk of viral contamination in the final bioproducts. sigmaaldrich.com

Cell Line/OrganismApplication of L-HistidineObserved EffectReference
Mammalian Cells (General)Component of biomanufacturing mediaSupports protein synthesis and cell growth mpbio.comhimedialabs.com
Human T-lymphoblastic leukemia (MOLT-4)Study of apoptosis modulationFacilitates research on cell death pathways mpbio.com
Human Embryonic Kidney (HEK-293)Pre-treatment before iron challengeProtected cell viability against iron-induced toxicity mdpi.com
Bee CellsComponent of cell culture mediumSupports in vitro culture of insect cells sigmaaldrich.com
Aspergillus terreusSupplementation in cultureEnhanced biosynthesis of lovastatin mpbio.com

Production of Recombinant Proteins

In the biopharmaceutical industry, L-Histidine and its salts like L-Histidine dihydrochloride are pivotal in the production and formulation of recombinant proteins, particularly monoclonal antibodies (mAbs). pfanstiehl.compfanstiehl.com The process of protein synthesis, or translation, requires a steady supply of all 20 proteinogenic amino acids, and as an essential amino acid, L-histidine is a necessary building block that is incorporated into the growing polypeptide chain. chinaaminoacid.com

Beyond its fundamental role as a protein constituent, L-histidine is highly valued for its ability to stabilize these complex biomolecules during manufacturing, purification, and storage. pfanstiehl.compfanstiehl.com Therapeutic proteins are prone to degradation, aggregation, and loss of activity. pfanstiehl.com L-Histidine addresses these challenges through several mechanisms:

Buffering Capacity : Its ability to maintain a stable pH, especially around the physiological pH of 7.4, is critical for protein stability and solubility. pfanstiehl.com

Metal Ion Chelation : Histidine can chelate metal ions like copper and iron, which can otherwise catalyze oxidative reactions that damage the protein. pfanstiehl.com

Solubility Enhancement : It helps maintain the solubility of proteins, preventing the aggregation and precipitation that can compromise the efficacy and safety of the final therapeutic product. pfanstiehl.compfanstiehl.com

Due to these stabilizing properties, histidine is a common excipient in formulations of monoclonal antibodies and other protein-based therapeutics. researchgate.netresearchgate.net

Bioremediation Potential (implied by metal chelation research)

The inherent ability of the histidine imidazole side chain to chelate metal ions forms the basis for its potential application in bioremediation. abcam.commdpi.com Research has shown that histidine and polymers of histidine (poly-L-histidine) can effectively bind to a variety of divalent transition metal ions, including copper (Cu²+), nickel (Ni²+), cobalt (Co²+), cadmium (Cd²+), and zinc (Zn²+). mdpi.comresearchgate.net

This metal-binding capability can be harnessed for environmental cleanup. For instance, immobilized poly-L-histidine has been studied for its capacity to remove metal cations from aqueous solutions. researchgate.net Studies have also demonstrated that in acidic conditions, the protonated imidazole ring can bind to metal oxyanions such as chromates, arsenates, and selenites. researchgate.net The selective complexation of cobalt by histidine in alkaline mediums has been shown to be an effective method for leaching this metal from alloy slag, highlighting its potential in hydrometallurgical recycling and waste treatment. mdpi.com These findings suggest that L-histidine-based materials could be developed into effective and potentially biodegradable agents for removing heavy metal contaminants from soil and water.

Metal Ion / CompoundChelating AgentKey FindingReference
Cu²+, Cd²+, Co²+, Ni²+Immobilized poly-L-histidineBinds cationic metals through the imidazole side chain. researchgate.net
Chromates, Arsenates, SelenitesImmobilized poly-L-histidine (acidic pH)Binds metal oxyanions via the protonated imidazole side chain. researchgate.net
Cobalt (Co)L-HistidineAchieved complete and selective leaching of cobalt from alloy slag in an alkaline medium. mdpi.com
Gold (Au), Silver (Ag), Copper (Cu)L-HistidineSuccessfully used as a ligand in the synthesis of metal nanoparticles. mdpi.com

Enzyme Kinetics and Mechanism Studies

This compound is a valuable tool in enzymology, serving both as a direct participant in enzymatic reactions and as a stabilizing agent that preserves enzyme integrity during experimental procedures.

Substrate in Enzymatic Assays

L-histidine serves as a specific substrate for several enzymes, a property that is exploited in various enzymatic assays. A primary example is the enzyme histidine ammonia-lyase (HAL), which catalyzes the non-oxidative deamination of L-histidine to produce ammonia and trans-urocanic acid. nih.govwikipedia.org The activity of this enzyme can be monitored by measuring the formation of urocanic acid, which has a distinct absorbance spectrum. researchgate.net Such assays are crucial for studying the enzyme's kinetics, including determining its Michaelis constant (Km) and maximum velocity (Vmax) with respect to L-histidine. nih.gov

Furthermore, L-histidine is the substrate for histidine decarboxylase (HDC), which converts it to histamine (B1213489). nih.gov This reaction is the basis for novel enzymatic assays designed to quantify L-histidine concentrations in biological samples like human plasma. nih.gov In these assays, HDC is coupled with histamine dehydrogenase (HDH) to produce a measurable signal. nih.gov The development of highly specific and sensitive assays for L-histidine is essential in physiological research and clinical diagnostics, as its levels can be associated with various diseases. abcam.comnih.gov

Enzyme Stabilization in vitro

The stability of enzymes in vitro is a critical factor for accurate and reproducible biochemical studies. L-histidine is widely used as a stabilizing agent, particularly in buffer systems for protein and enzyme formulations. researchgate.netresearchgate.net Its effectiveness stems from its imidazole side chain, which provides buffering capacity in the physiologically relevant pH range of 5.5-7.4. researchgate.net This helps to maintain the optimal pH for enzyme activity and structural integrity.

Studies have shown that histidine buffers can significantly improve the stability of enzymes compared to other common buffers like phosphate (B84403) and citrate, especially during stressful processes such as freeze-drying (lyophilization). researchgate.netnih.gov For example, the model enzyme lactate (B86563) dehydrogenase (LDH) exhibited improved stability and higher activity recovery after freeze-drying when formulated in a histidine buffer. nih.gov Histidine's stabilizing effect is also attributed to its antioxidant properties and its ability to reduce solution viscosity at high protein concentrations. researchgate.net However, the stabilizing effect can be pH-dependent, and factors like the presence of other excipients (e.g., sucrose, mannitol) also play a role. nih.gov The encapsulation of enzymes, such as L-histidine ammonia-lyase, has also been shown to increase the stability of enzymatic activity during storage. nih.gov

Pharmaceutical and Biotherapeutic Formulations

This compound, a salt of the essential amino acid L-histidine, plays a critical role in the formulation of pharmaceuticals and biotherapeutics. Its unique chemical properties are leveraged to overcome challenges in drug delivery, enhance the stability of complex biological drugs, and serve as a foundational component in the design of novel therapeutic peptides.

Enhancing Bioavailability and Drug Delivery

The effective delivery of therapeutic agents to their target sites is a cornerstone of pharmaceutical development. L-histidine is integral to strategies aimed at improving the bioavailability of drugs, particularly peptide-based therapeutics. One key approach involves the design of histidine-rich peptides that can more effectively interact with and cross cell membranes. nih.gov These peptides can trigger the endocytotic uptake of various biomolecules into the cell. nih.gov

A significant barrier in drug delivery is the entrapment of therapeutics within endosomes after cellular uptake. Histidine-rich peptides help overcome this by a mechanism known as the "proton sponge effect." nih.gov In the acidic environment of the endosome, the imidazole rings of histidine residues become protonated. This influx of protons leads to an influx of chloride ions and water, causing the endosome to swell and eventually rupture, releasing the therapeutic cargo into the cytosol where it can exert its effect. nih.gov This pH-responsive behavior is a key advantage, allowing for controlled drug release in specific cellular compartments. researchgate.net Researchers have successfully designed histidine-rich peptides that significantly enhance cellular uptake and improve intracellular distribution compared to their non-histidine-rich counterparts. nih.gov

Stabilization of Therapeutic Proteins and Biotherapeutics (e.g., Antibodies, Lactate Dehydrogenase)

Therapeutic proteins, such as monoclonal antibodies (mAbs) and enzymes, are inherently fragile and susceptible to degradation and aggregation during manufacturing, storage, and transportation. pfanstiehl.com L-histidine and its salts, like this compound, are widely used as buffering agents and stabilizers in these formulations. pfanstiehl.comnih.gov

Histidine is particularly effective because its buffering capacity is optimal around pH 6.0, a level at which many mAbs exhibit maximum stability. nih.gov Beyond simply maintaining pH, histidine directly interacts with proteins to prevent aggregation. Molecular dynamics simulations show that histidine molecules can shield the solvent-exposed hydrophobic regions on a protein's surface. nih.govnih.govimperial.ac.uk This shielding action reduces the propensity for protein molecules to clump together, a major cause of instability and loss of therapeutic efficacy. nih.govnih.govimperial.ac.uk

Research on the enzyme Lactate Dehydrogenase (LDH) has demonstrated that formulations using histidine as a buffer show improved stability during the stressful process of freeze-drying (lyophilization) compared to conventional phosphate and citrate buffers. nih.gov The stabilizing effect is pH-dependent, highlighting the importance of formulation optimization. nih.gov The use of histidine, sometimes in combination with sugars like mannitol or sucrose, has shown promise in preserving both the structure and function of proteins during the drying process. researchgate.net

Research Findings on L-Histidine as a Protein Stabilizer

BiotherapeuticStudy FocusKey FindingsSource
Monoclonal Antibodies (mAbs)Mechanism of aggregation reductionHistidine shields solvent-exposed hydrophobic regions on the mAb surface, reducing the propensity for aggregation. nih.govnih.govimperial.ac.uk
Lactate Dehydrogenase (LDH)Stability during freeze-dryingLDH showed improved stability and activity recovery in histidine buffer compared to phosphate and citrate buffers. The stabilizing effect was found to be pH-dependent. nih.gov
Various ProteinsGeneral stabilizationL-Histidine helps maintain protein solubility and possesses metal-chelating properties that can prevent metal-catalyzed oxidation and degradation. pfanstiehl.com

Development of Histidine-Rich Peptides for Drug Design

The unique properties of histidine have made it a valuable component in the rational design of new peptide-based drugs. By strategically incorporating histidine residues into peptide sequences, researchers can create therapeutics with enhanced and often pH-dependent activities. tandfonline.commdpi.com These "histidine-rich peptides" are being explored for a wide range of applications, including antiviral, antimicrobial, and anticancer therapies. nih.govtandfonline.commdpi.com

The design strategy often involves modifying existing peptides to increase their histidine content, which can enhance their helical structure and ability to interact with cell membranes. nih.gov For example, researchers have modified a scorpion venom peptide to create histidine-rich variants with significantly improved cellular uptake and the ability to suppress established Hepatitis C virus infections, a capability the original peptide lacked. nih.gov In cancer therapy, histidine-rich peptides have been designed to be selectively active in the acidic tumor microenvironment. tandfonline.com At the lower pH typical of tumors, the peptides become protonated and can efficiently disrupt tumor cell membranes, leading to cell death, while remaining less toxic at the normal pH of healthy tissues. tandfonline.com This approach offers a pathway to develop new anticancer agents with high efficiency and better selectivity. tandfonline.com

Investigational Therapeutic Mechanisms

The biological roles of L-histidine extend to its potential as a therapeutic agent itself, particularly in the context of neurological and inflammatory disorders. Research is ongoing to understand the mechanisms through which L-histidine may exert beneficial effects.

Potential in Neurological Disorders (e.g., Alzheimer's Disease, Parkinson's Disease, Multiple Sclerosis Fatigue)

L-histidine is the sole precursor to the neurotransmitter histamine, which is involved in regulating various functions in the central nervous system, including sleep-wake cycles and cognition. researchgate.netnih.gov Dysregulation of the histaminergic system has been implicated in several neurological disorders.

Multiple Sclerosis (MS) Fatigue: Persistent and disabling fatigue is a common symptom in MS. Studies have found that women with MS who experience elevated fatigue have significantly lower serum histidine levels compared to those with normal fatigue levels. nih.govelsevierpure.comresearchgate.netnih.gov This suggests a potential link between histidine deficiency and the neurobiological mechanisms of MS fatigue, possibly through the reduced synthesis of histamine. nih.govelsevierpure.comresearchgate.netnih.gov

Alzheimer's Disease (AD): The histaminergic system is known to play a role in cognition, and a significant loss of histaminergic neurons has been reported in patients with AD. nih.gov L-histidine is also a component of the dipeptide carnosine (β-alanyl-L-histidine), an antioxidant that is abundant in brain tissue. nih.gov Oral supplementation with histidine is being investigated as a way to increase brain levels of carnosine and histamine, which may improve cognitive function through mechanisms like increasing blood flow and promoting the clearance of beta-amyloid protein. nih.govclinicaltrials.gov

Parkinson's Disease (PD): The aggregation of the protein α-synuclein is a key factor in the pathogenesis of PD. The histidine residue at position 50 (His-50) of α-synuclein appears to play a protective role. nih.gov At physiological pH, this residue is partially positively charged, which helps prevent the protein from aggregating. nih.gov Furthermore, levels of histamine have been found to be increased in the blood and cerebrospinal fluid of PD patients, and the histaminergic system is involved in the regulation of motor function, suggesting that modulating this system could be a therapeutic target. nih.gov

Investigational Roles of L-Histidine in Neurological Disorders

DisorderPotential Mechanism / ObservationSupporting Evidence
Multiple Sclerosis FatigueLower serum histidine levels are observed in fatigued women with MS, suggesting a link to reduced histamine synthesis. nih.govelsevierpure.comnih.gov
Alzheimer's DiseaseAs a precursor to histamine and carnosine, L-histidine may help improve cognitive function and reduce neuroinflammation and beta-amyloid accumulation. nih.govnih.govclinicaltrials.gov
Parkinson's DiseaseHistidine residues in α-synuclein may protect against aggregation. The histaminergic system, derived from histidine, is involved in motor control. nih.govnih.gov

Anti-Inflammatory Effects and Associated Mechanisms

L-histidine exhibits anti-inflammatory and antioxidant properties. chemicalbook.comverywellhealth.com One of the primary mechanisms for this effect is its ability to scavenge reactive oxygen species (ROS). ROS are highly reactive molecules generated during inflammatory responses that can cause significant damage to cells and tissues. The imidazole ring of L-histidine is an effective ROS scavenger. nih.gov

In a study involving Salmonella typhimurium-challenged mice, L-histidine administration significantly reduced intestinal inflammation and tissue damage. nih.gov The protective effect was attributed to its capacity to neutralize ROS generated during the acute inflammatory response. This was supported by the finding that glutathione levels, which are depleted by oxidative stress, were restored in the intestinal tissues of mice treated with L-histidine. nih.gov

Furthermore, L-histidine is the precursor to histamine, which has complex immunomodulatory roles. drugbank.compharmacompass.com Histamine can activate suppressor T-cells and down-regulate the production of ROS in phagocytic cells, both of which can contribute to controlling inflammatory responses. drugbank.compharmacompass.com These antioxidant and immunomodulatory actions suggest a therapeutic potential for L-histidine in conditions characterized by acute inflammation and oxidative stress. nih.gov

Antioxidant Efficacy and Cytoprotection

L-Histidine and its derivatives demonstrate significant antioxidant properties through various mechanisms, contributing to cellular protection against oxidative stress. The antioxidant capacity of L-Histidine is largely attributed to its imidazole ring, which is effective in metal ion chelation, scavenging of reactive oxygen and nitrogen species, and proton buffering.

Research indicates that L-Histidine hydrochloride acts as an antioxidant by directly scavenging free radicals and inhibiting lipid peroxidation, a process where free radicals damage lipids within cell membranes. chinaaminoacid.com By preventing lipid peroxidation, L-Histidine helps maintain the integrity and function of cellular membranes. chinaaminoacid.com Studies have shown its ability to interact with and reduce levels of reactive oxygen species (ROS), which are byproducts of normal metabolism that can cause oxidative stress when present in excess. chinaaminoacid.com

The imidazole group of histidine is particularly effective in its inhibitory action against lipid peroxidation. nih.gov This may be due to the formation of a specific iron complex or the acceleration of polymerization and insolubilization of ferric ions by the imidazole nitrogen. nih.gov While not as potent an inhibitor of certain induced oxidations as its dipeptide, carnosine, histidine's primary antioxidant mechanism in some contexts is through copper chelation. nih.gov

The cytoprotective effects of L-Histidine extend to various cell types and conditions. For instance, histidine has been shown to protect against copper-induced toxicity in cells, with its chelating properties being a key contributing factor. Furthermore, its role in mitigating oxidative stress is being explored in the context of chronic diseases where oxidative damage is a key pathological feature.

Involvement in Metabolic Syndrome Research

L-Histidine supplementation has been identified as a promising area of research for the management of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Studies have shown that individuals with obesity may have lower serum histidine levels, and this deficiency is associated with increased inflammation and oxidative stress. cambridge.org

A significant randomized, double-blinded, placebo-controlled trial investigated the effects of L-Histidine supplementation in obese women diagnosed with metabolic syndrome. The study revealed that daily supplementation with 4 grams of histidine for 12 weeks led to substantial improvements in several key markers of metabolic health. nih.gov

The findings from this clinical trial are summarized in the table below:

ParameterChange in Histidine GroupChange in Placebo GroupSignificance
HOMA-IR (Insulin Resistance)-1.09Data not specifiedSignificant Decrease
BMI (kg/m²)-0.86Data not specifiedSignificant Decrease
Waist Circumference (cm)-2.86Data not specifiedSignificant Decrease
Fat Mass (kg)-2.71Data not specifiedSignificant Decrease
Serum NEFA (μmol/l)-173.26Data not specifiedSignificant Decrease
TNF-α (pg/ml)-3.96Data not specifiedSignificant Decrease
IL-6 (pg/ml)-2.15Data not specifiedSignificant Decrease
Superoxide Dismutase (U/ml)17.84Data not specifiedSignificant Increase
Glutathione Peroxidase (nmol/ml)13.71Data not specifiedSignificant Increase
Adiponectin (ng/ml)2.02Data not specifiedSignificant Increase
Table 1: Effects of 12-Week Histidine Supplementation in Obese Women with Metabolic Syndrome. nih.govnih.gov

These results suggest that L-Histidine supplementation can significantly improve insulin resistance, reduce body fat, and decrease markers of inflammation and oxidative stress in individuals with metabolic syndrome. nih.govnih.gov The anti-inflammatory effects may be mediated through the suppression of pro-inflammatory cytokine expression via the NF-κB pathway in adipocytes. nih.gov

Mechanisms in Wound Healing

L-Histidine plays a multifaceted role in the complex process of wound healing. While not a primary therapeutic agent, its involvement in several key metabolic pathways provides a scientific rationale for its supportive function in tissue repair. caringsunshine.com

One of the primary mechanisms through which histidine contributes to wound healing is its role as a precursor to histamine. caringsunshine.com Histamine, produced via the decarboxylation of histidine by the enzyme L-histidine decarboxylase, is a potent vasodilator and a key mediator in the initial inflammatory phase of wound healing. nih.govlumenlearning.com It increases the permeability of local blood vessels, allowing immune cells and fluid to move to the site of injury to initiate the healing cascade. lumenlearning.com Studies in mice have shown that a lack of histamine can delay cutaneous wound healing, a process that can be reversed with exogenous histamine administration. nih.gov

Furthermore, L-Histidine is essential for the synthesis of collagen, a critical structural protein in the skin and connective tissues that provides strength and integrity to the healing wound. caringsunshine.com Research in animal models has demonstrated that diets supplemented with histidine can accelerate wound closure and increase the content of hydroxyproline, an amino acid that is a major component of collagen. caringsunshine.com In a study on rats with histidine-deficient diets, supplementation with histidine or its dipeptide, carnosine, restored skin-breaking strength and collagen deposition to normal levels. nih.gov

In aged-animal models, supplementation with L-histidine and L-carnosine has been shown to improve collagen synthesis and wound healing, suggesting a potential to facilitate tissue repair in aging skin. researchgate.netewha.ac.kr These effects were associated with reduced levels of corticosterone and increased phosphorylation of PI3K/Akt, a key signaling pathway involved in cell proliferation and survival. researchgate.netewha.ac.kr

Supramolecular Chemistry and Molecular Recognition

The unique chemical properties of the imidazole side chain of L-Histidine make it a valuable building block in the field of supramolecular chemistry and molecular recognition. The ability of the imidazole ring to act as both a hydrogen bond donor and acceptor, participate in π-π stacking interactions, and coordinate with metal ions allows for the formation of well-defined, self-assembling nanostructures. acs.org

While L-Histidine itself does not readily self-assemble into discrete nanostructures, it can be induced to form nano-sheet structures in water at physiological pH and temperature. nih.govnih.gov More significantly, L-Histidine can co-assemble with other molecules, particularly aromatic amino acids such as phenylalanine, tyrosine, and tryptophan, to form a variety of morphologies including fibers, rods, and flakes. nih.gov The co-assembly of L-Histidine and L-Phenylalanine has been shown to produce single crystals, forming a 3D network with nanocavities stabilized by hydrogen bonds. nih.govtau.ac.il

The self-assembly of histidine-containing peptides is a particularly active area of research. These peptides can be designed to undergo conformational transitions, for example from random coils to β-sheet structures, leading to the formation of nanotubes and other complex architectures. rsc.org The pH-responsiveness of the histidine residue, with a pKa near physiological pH, allows for dynamic control over the self-assembly process. acs.orgnih.gov For instance, changes in pH can trigger the transition of histidine-functionalized peptide amphiphiles from nanosheets to nanotubes due to enhanced hydrogen bonding and π-π stacking of the imidazole ring. acs.org

This pH-dependent behavior is crucial for the development of "smart" biomaterials that can respond to their environment. The inclusion of aromatic amino acids within histidine-rich peptide sequences can further promote the formation of amyloid-like fibrils through antiparallel β-strand arrangements. nih.gov These supramolecular structures have potential applications in biotechnology and biomedicine, leveraging the principles of molecular recognition to create functional materials. bohrium.com

Material Science Applications (e.g., Nonlinear Optical Materials)

L-Histidine and its derivatives have emerged as a promising class of materials for applications in nonlinear optics (NLO). NLO materials are crucial for a range of technologies, including optical communications, frequency conversion, and optical switching. Semi-organic crystals, which combine the high optical nonlinearity of organic molecules with the favorable thermal and mechanical properties of inorganic salts, are of particular interest.

Several L-Histidine-based crystals, including L-Histidine hydrochloride monohydrate (LHHCL), L-Histidine tetrafluoroborate (L-HFB), and L-Histidine bis(fluoride), have been synthesized and characterized for their NLO properties. worldscientific.comnih.govjchps.com These crystals are typically grown from aqueous solutions using slow evaporation techniques. jchps.comworldscientific.com

Structural analysis has shown that many of these L-Histidine complexes crystallize in non-centrosymmetric space groups, such as P2₁2₁2₁ (orthorhombic) and P2₁ (monoclinic), which is a prerequisite for second-order NLO effects like second harmonic generation (SHG). worldscientific.comworldscientific.comproquest.com

The SHG efficiency of these materials is a key performance metric. Studies have shown that L-Histidine derivatives can exhibit significant SHG efficiencies, often compared to the standard NLO material, potassium dihydrogen phosphate (KDP).

L-Histidine DerivativeCrystal SystemSpace GroupSHG Efficiency (relative to KDP)
L-Histidine hydrochloride hydrate (L-HHCLH)OrthorhombicP2₁2₁2₁3 times that of KDP
L-Histidine tetrafluoroborate (LHFB)MonoclinicP2₁0.48864 times that of KDP
L-histidine hydro-fluoride dehydrateData not specifiedData not specifiedHigh
L-histidine tetrafluoroborateData not specifiedData not specifiedHigh
Table 2: Properties of Selected L-Histidine-Based Nonlinear Optical Crystals. worldscientific.comjchps.comworldscientific.com

In addition to their NLO properties, these crystals often possess other desirable characteristics for material science applications, such as high thermal stability, good mechanical hardness, and wide optical transparency windows. worldscientific.comproquest.com For example, L-histidinium hydrochloride monohydrate is transparent in the UV-Vis range, with a bandgap of 5.35 eV, making it suitable for various optoelectronic applications. proquest.com The laser-induced damage threshold of L-Histidine single crystals has been found to be significantly higher than that of KDP, further highlighting their potential for use in high-power laser applications. acs.org

Derivatives and Analogues of L Histidine and Their Research Significance

L-Histidine Methyl Ester Dihydrochloride (B599025)

L-Histidine methyl ester dihydrochloride is a derivative of L-histidine where the carboxyl group has been converted into a methyl ester. sielc.com The dihydrochloride form enhances its solubility and stability. chemimpex.com This compound serves as a versatile reactant in the synthesis of various other molecules. sielc.comsigmaaldrich.com For instance, it can be used to synthesize imidazopyridine derivatives through the Pictet-Spengler reaction and to create N-methacryloyl-(l)-histidine methyl ester, a metal-chelating ligand. sigmaaldrich.com

Properties of L-Histidine Methyl Ester Dihydrochloride
PropertyValueSource
Molecular FormulaC₇H₁₁N₃O₂ · 2HCl sigmaaldrich.com
Molecular Weight242.10 g/mol sigmaaldrich.com
AppearanceWhite powder sigmaaldrich.com
Melting Point207 °C (decomposes) sigmaaldrich.com
CAS Number7389-87-9 sigmaaldrich.com

In biochemical research, L-histidine methyl ester dihydrochloride is frequently used as a substrate in enzymatic assays. chemimpex.com This application is particularly useful for studying the kinetics and mechanisms of enzymes that interact with histidine residues. chemimpex.com Its enhanced solubility and stability make it a reliable component in these experimental setups. chemimpex.com

In the realm of pharmaceutical development, this compound is utilized in drug formulation processes. chemimpex.com It is particularly valuable for creating histidine-rich peptides, which can improve the stability and efficacy of drug products. chemimpex.commdpi.com The unique properties of the histidine side chain are leveraged in these peptides to achieve desired therapeutic effects. mdpi.com Furthermore, it is investigated for its potential in modulating histamine (B1213489) pathways, which could lead to new treatments. chemimpex.comevitachem.com

L-Histidine Amide Dihydrochloride

L-Histidine amide dihydrochloride is another derivative of L-histidine, characterized by the conversion of the carboxyl group into an amide. This modification allows it to serve as a crucial building block in various synthetic processes. chemimpex.com The dihydrochloride salt form ensures high solubility, which is advantageous for its incorporation into different formulations. chemimpex.com

The primary application of L-histidine amide dihydrochloride is in the synthesis of peptides and proteins. chemimpex.com It serves as a fundamental component for researchers studying enzyme functions, cellular processes, and metabolic pathways. chemimpex.com Its unique imidazole (B134444) side chain is essential for its role in various enzymatic reactions. chemimpex.com Beyond direct synthesis, it is also used in the formulation of cell culture media, where it supports cell growth and viability, proving particularly useful in the production of monoclonal antibodies and recombinant proteins. chemimpex.com

L-Histidine Ethyl Ester Dihydrochloride

L-Histidine ethyl ester dihydrochloride is an ester derivative of L-histidine. Research has explored its potential therapeutic effects, including anti-inflammatory and antinociceptive (pain-relieving) activities. researchgate.net

A significant area of research for L-histidine ethyl ester dihydrochloride is its potential to enhance the bioavailability of therapeutic agents. chemimpex.com Its chemical structure is believed to improve the solubility and stability of histidine, which can be beneficial in the development of targeted therapies. chemimpex.com By modifying the parent amino acid, this compound offers a potential pathway to improve the delivery and effectiveness of certain drugs. chemimpex.com

Histidine-Containing Dipeptides

Histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine) and anserine (B1665513) (β-alanyl-3-methyl-L-histidine), are naturally occurring compounds found in vertebrates. researchgate.net These dipeptides have garnered significant research interest due to their diverse biological activities. nih.govsemanticscholar.org

Research has shown that these dipeptides possess significant antioxidant capabilities. nih.gov They can act as direct antioxidants by scavenging peroxyl radicals and singlet oxygen, and also indirectly by chelating transition metal ions that promote oxidation. nih.gov A key area of study is their ability to detoxify cytotoxic reactive carbonyl species, such as 4-hydroxy-trans-2-nonenal (HNE), by forming unreactive adducts. nih.gov This detoxification is crucial as histidine is a primary target of HNE adduction in proteins. nih.gov

Furthermore, studies have indicated that histidine-containing dipeptides can inhibit the formation of advanced glycation end-products (AGEs) and may even reverse protein glycation. nih.gov In an animal model using Zucker obese rats, supplementation with carnosine was found to significantly reduce the development of dyslipidemia, hypertension, and renal injury, which was associated with its anti-carbonylation and anti-glycation mechanisms. nih.gov These dipeptides are also being investigated for their ability to activate human carbonic anhydrase isozymes, which could have implications for cognitive function. mdpi.com

Research Findings on Histidine-Containing Dipeptides
DipeptideResearch AreaKey FindingSource
CarnosineAntiglycationInhibited protein glycation and demonstrated the ability to reverse glycated proteins. nih.gov
Carnosine & AnserineAntioxidant ActivityAct as direct antioxidants (scavenging radicals) and indirect antioxidants (chelating metal ions). nih.gov
Carnosine & AnserineDetoxificationEffectively detoxify lipid-derived reactive carbonyl species like 4-hydroxy-trans-2-nonenal (HNE). nih.gov
CarnosineMetabolic Syndrome ModelSupplementation in Zucker obese rats reduced the development of dyslipidemia, hypertension, and renal injury. nih.gov
Histidine-containing peptidesEnzyme ActivationCan significantly increase the activity of various human carbonic anhydrases. mdpi.com

Carnosine (beta-alanyl-L-histidine)

Carnosine, a dipeptide synthesized from β-alanine and L-histidine, is found in high concentrations in various vertebrate tissues, including the brain, muscle, and gastrointestinal tissues. nih.gov It is notably absent in plants. nih.gov The synthesis of carnosine is a catalyzed reaction involving the bonding of its constituent amino acids. nih.gov Research has established numerous beneficial properties of carnosine, making it a significant molecule in physiological processes.

One of the primary roles of carnosine is its function as a natural antioxidant. nih.gov It is capable of scavenging reactive oxygen species (ROS) and alpha-beta unsaturated aldehydes that are generated during oxidative stress from the peroxidation of cell membrane fatty acids. nih.gov Furthermore, carnosine has been shown to inhibit the oxidative modification of proteins and reduce lipid peroxidation. nih.gov

Carnosine also exhibits anti-inflammatory and neuroprotective properties. nih.gov Its ability to act as a pH buffer is particularly important in muscle tissue, where it helps to maintain pH stability during intense exercise. wikipedia.org The pKa value of carnosine, 6.83, makes it an effective buffer in the physiological pH range of animal muscles. wikipedia.org

Another significant area of research is carnosine's anti-glycating activity. nih.gov Glycation is a non-enzymatic reaction between proteins or lipids and sugars, which can lead to the formation of advanced glycation end products (AGEs) implicated in aging and various diseases. Carnosine can oppose this process. nih.gov Additionally, it has the ability to chelate divalent metal ions. nih.govwikipedia.org

Properties and Functions of Carnosine
Property/FunctionDescriptionReference
CompositionA dipeptide made up of the amino acids beta-alanine (B559535) and histidine. wikipedia.org
Natural OccurrenceHighly concentrated in muscle and brain tissues of vertebrates. nih.govwikipedia.org
Antioxidant ActivityScavenges reactive oxygen species and inhibits lipid peroxidation. nih.gov
pH BufferingActs as an important intramuscular buffer due to its pKa of 6.83. wikipedia.org
Anti-glycationOpposes the glycation process, which is linked to aging. nih.gov
Metal ChelationCapable of chelating divalent metal ions. nih.govwikipedia.org
NeuroprotectionExhibits neuroprotective properties. nih.gov

Anserine

Anserine (β-alanyl-3-methylhistidine) is a methylated derivative of carnosine and is another naturally occurring histidine-containing dipeptide. wikipedia.org It is found in the skeletal muscle and brain of various animals, including mammals and birds. wikipedia.org Similar to carnosine, anserine is synthesized from β-alanine, but it incorporates 1-methyl-histidine instead of L-histidine. mdpi.com

The biological activities of anserine mirror those of carnosine to a large extent, including antioxidant properties, metal ion chelation, and buffering activity. wikipedia.org Both dipeptides can chelate copper and other transition metals, which is a mechanism for their antioxidant effects. wikipedia.org However, due to its methylation, anserine is reported to be more resistant to degradation and more stable in serum compared to carnosine. wikipedia.org The pKa of the imidazole ring in anserine is 7.04, contributing to its buffering capacity. wikipedia.orgnih.gov

Research has highlighted the potential of anserine in various contexts. For instance, it has been studied for its anti-inflammatory and anti-fatigue effects. nih.gov Some studies suggest that anserine may improve physical performance and reduce fatigue, particularly in short, repetitive activities. mdpi.comresearchgate.net Furthermore, research in animal models indicates that anserine treatment may have hypolipidemic and anti-obesity effects. wikipedia.org While it shares many properties with carnosine, the distinct stability and metabolic fate of anserine make it a continued subject of independent research. mdpi.com

Research on Multimodal Pharmacodynamic Profiles

The research into histidine derivatives like carnosine and anserine reveals their multimodal pharmacodynamic profiles, encompassing anti-aggregant, antioxidant, and anti-inflammatory effects.

Anti-aggregant: Carnosine has been shown to have anti-aggregation effects. For example, it may reduce the accumulation of β-amyloid in the hippocampus, a hallmark of Alzheimer's disease, and can eliminate α-crystallin amyloid fibril formation in rodent models. mdpi.com

Antioxidant: As previously detailed, both carnosine and anserine are potent antioxidants. nih.govwikipedia.org They scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. nih.gov This antioxidant capacity is a cornerstone of their research significance.

Anti-inflammatory: Anserine has demonstrated anti-inflammatory effects in various studies. wikipedia.orgnih.gov For instance, high concentrations of anserine were found to reduce interstitial inflammation in a diabetic mouse model. wikipedia.org

The combination of these properties in a single molecule makes these histidine derivatives promising candidates for further investigation into their therapeutic potential across a range of conditions.

Conformationally Constrained Histidine Analogues

The design of peptidomimetics often involves the use of conformationally constrained amino acids to enhance receptor selectivity and biological activity. nih.gov Constraining the conformation of histidine analogues is a key strategy to control the torsional angles (χ1 and χ2) of the imidazole side chain, which can be critical for its interaction with biological targets. nih.gov

Several approaches are employed to create conformationally constrained histidine analogues:

Alkyl Substitution: Replacing the native α and/or β-hydrogen atoms with alkyl substituents. nih.gov

Unsaturation: Introducing α,β-didehydro unsaturation. nih.gov

Cyclopropane (B1198618) Insertion: The use of Cα-Cβ cyclopropane insertion (ACC derivatives). nih.gov

Cyclic Imino Derivatives: Structural modifications leading to cyclic imino derivatives, such as spinacine. nih.govmdpi.com

Chain Length Modification: Shortening or elongating the native side chain to create analogues like nor-histidine and homo-histidine, respectively. mdpi.com

These modifications restrict the rotational freedom of the side chain, effectively locking it into a specific orientation. nih.gov This can lead to a better understanding of the bioactive conformation of peptides and the development of more potent and selective agonists and antagonists for various receptors. nih.gov The synthesis of such analogues, like β2- and β3-models (β-hHis), is an active area of research in medicinal chemistry. nih.govmdpi.com

Examples of Conformationally Constrained Histidine Analogues
Analogue TypeModification StrategyReference
ACC derivativesCα-Cβ cyclopropane insertion. nih.gov
SpinacineCyclic imino derivative. nih.govmdpi.com
Aza-histidineCyclic imino derivative. nih.gov
Nor-histidineShortening of the native side chain. mdpi.com
Homo-histidineElongation of the native side chain. mdpi.com

Metal Complexes of L-Histidine

The imidazole side chain of L-histidine is a key feature that allows it to coordinate with a wide variety of divalent transition metal ions, including zinc (Zn2+), copper (Cu2+), nickel (Ni2+), and cobalt (Co2+). researchgate.netmdpi.com This metal-binding capability is fundamental to many biological processes. acs.org

Histidine residues are frequently found in the active sites of metalloenzymes, where they play a crucial role in catalysis and in regulating enzyme activity. nih.gov For example, histidine is responsible for binding iron in hemoglobin and myoglobin. nih.gov The interaction between histidine and metal ions can be influenced by pH, as the protonation state of the imidazole ring affects its ability to act as a ligand. mdpi.comacs.org

The study of L-histidine-metal complexes extends beyond their biological roles. These complexes are also investigated for their catalytic activity in chemical reactions. Research has explored the activity of histidine complexes with metals like molybdenum (Mo) and vanadium (V) in oxidation reactions, such as the epoxidation of cyclohexene. researchgate.net The structure of these complexes, which can be characterized by techniques like UV-vis, FT-IR, and EPR spectroscopy, dictates their catalytic properties. researchgate.net For instance, it has been found that L-histidine can form octahedral complexes with Co2+ and Ni2+. researchgate.net The ability to form these complexes is also being explored for the development of advanced materials, such as self-healing polymers and hydrogels. mdpi.com

Regulatory and Safety Considerations in Research Contexts

Evaluation of Metabolic Impact of Supplementation on Trace Elements (e.g., Copper, Zinc)

L-Histidine is known to be a chelating agent, meaning it can bind to metal ions. This property is physiologically significant and has been a subject of investigation, particularly concerning the essential trace elements copper and zinc. The imidazole (B134444) side chain of histidine is a primary site for these interactions.

Research has demonstrated that L-Histidine can influence the absorption and metabolism of both copper and zinc. Studies in rat models have shown that histidine can affect the absorption of these elements at the intestinal level. For instance, the presence of histidine can enhance the inhibitory effects of zinc on copper absorption. This interaction is complex, as histidine may form complexes with these metal ions, altering their bioavailability and transport. In human and rat erythrocytes, L-histidine has been observed to stimulate the uptake of zinc in a dose-dependent manner, a phenomenon not seen with its stereoisomer, D-histidine.

Furthermore, dietary supplementation with histidine in animal models has been associated with changes in the excretion of trace elements. In rats and humans, increased histidine intake has been linked to higher urinary excretion of zinc, which in some cases, could lead to symptoms of zinc deficiency. This effect is thought to be due to the formation of histidine-zinc complexes that are readily filtered by the kidneys. The interaction is not limited to zinc; histidine also binds with copper, and this interaction is crucial for various biological functions and has been explored for its therapeutic potential in conditions of copper imbalance.

The following table summarizes key research findings on the interaction between L-Histidine and the trace elements copper and zinc in research settings.

Trace Element Observed Effect of L-Histidine Supplementation Proposed Mechanism Research Model
Copper Enhanced inhibitory effect of zinc on copper absorption.Chelation of copper ions by histidine, potentially altering intestinal uptake.Anesthetized rats (duodenal-jejunal perfusion)
Zinc Increased urinary excretion of zinc.Formation of histidine-zinc chelates that are readily excreted by the kidneys.Humans and rats
Zinc Stimulated uptake into erythrocytes.Formation of a zinc-bis-histidine complex that acts as a substrate for a transporter.Human and rat erythrocytes
Zinc & Nickel Protection against toxicity.Chelation of zinc and nickel by histidine, reducing their toxic effects.Caenorhabditis elegans

Considerations for High Dietary Intake in Research Models

The use of high dietary concentrations of L-Histidine in research models has yielded important data regarding its physiological limits and metabolic consequences. Studies in rats have been particularly informative in this regard.

High levels of dietary histidine have been shown to impact feeding behavior and body weight. Several studies in rats have reported a decrease in food intake with increased dietary histidine. For example, diets containing 2.5% or 5% histidine led to a reduction in food consumption compared to control diets. This anorectic effect is thought to be mediated by the conversion of histidine to histamine (B1213489) in the hypothalamus, which then acts on histamine H1 receptors to suppress appetite.

However, the effects on food intake are not always consistent. One study reported an increase in food intake in rats that consumed histidine-enriched water. Beyond feeding behavior, a 13-week study in F344 rats with diets containing up to 50 g/kg of L-histidine monohydrochloride revealed several dose-dependent effects. In male rats, the highest dose led to decreased body weight and food intake, alongside an increase in hemoglobin volume and hematocrit. In female rats from the same study, increased levels of blood urea nitrogen and creatinine were observed at the highest dose.

These findings highlight the importance of careful dose selection and monitoring of key physiological and biochemical parameters when utilizing L-Histidine dihydrochloride (B599025) in research models, particularly in long-term or high-dose studies.

The table below outlines some of the documented effects of high dietary L-Histidine intake in rat models.

Parameter Observed Effect of High Dietary L-Histidine Dosage/Experimental Condition Research Model
Food Intake Suppression of food intake.Diets with 2.5% or 5% histidine.Male Wistar rats
Body Weight Decrease in body weight.Diet with 50 g/kg L-histidine monohydrochloride for 13 weeks.Male F344 rats
Hematology Increase in hemoglobin volume and hematocrit.Diet with 50 g/kg L-histidine monohydrochloride for 13 weeks.Male F344 rats
Blood Chemistry Increase in blood urea nitrogen and creatinine.Diet with 50 g/kg L-histidine monohydrochloride for 13 weeks.Female F344 rats

Future Research Directions and Unexplored Avenues

Elucidation of Further Mechanisms of Action in Specific Disease Models

The therapeutic potential of L-histidine is linked to its diverse physiological roles, including its precursor relationship to histamine (B1213489) and its involvement in metal ion chelation and antioxidant activities. drugbank.comnih.gov Future research will likely focus on dissecting the precise molecular pathways through which L-histidine dihydrochloride (B599025) exerts its effects in various disease contexts.

Key research questions to be addressed include:

Immunomodulation: While histamine, derived from L-histidine, is known to modulate immune responses, the specific impact of L-histidine supplementation on immune cell function in autoimmune diseases like rheumatoid arthritis requires further detailed investigation. drugbank.com Understanding how L-histidine influences the balance of pro-inflammatory and anti-inflammatory cytokines could pave the way for targeted immunotherapies.

Neurological Disorders: The role of histidine and its derivatives in the central nervous system is an area of growing interest. Further studies are needed to explore the effects of L-histidine supplementation on neurological conditions, considering its role as a precursor to the neurotransmitter histamine. nih.gov

Gastrointestinal Health: L-histidine metabolites produced by the gut microbiome have shown potential in suppressing intestinal inflammation. grantome.com Future studies could explore the use of L-histidine dihydrochloride to modulate the gut microbiome and its metabolic output as a strategy for managing inflammatory bowel disease and other gastrointestinal disorders. grantome.comnbinno.com

A deeper understanding of these mechanisms will be crucial for developing evidence-based therapeutic strategies for a range of diseases.

Novel Applications in Nanotechnology and Targeted Delivery Systems

The unique chemical properties of the imidazole (B134444) side chain of histidine make it a valuable component in the burgeoning field of nanotechnology, particularly in the development of targeted drug and gene delivery systems. chinaaminoacid.com

Future research in this area could focus on:

pH-Responsive Nanoparticles: The imidazole group of histidine has a pKa close to physiological pH, allowing it to be protonated or deprotonated in response to small pH changes. sigmaaldrich.com This property can be exploited to design "smart" nanoparticles that release their therapeutic payload specifically in the acidic microenvironment of tumors or inflamed tissues.

Gene Delivery Vectors: Cationic polymers containing histidine residues, such as poly-L-histidine, have shown promise in delivering nucleic acid-based therapeutics like miRNA mimics. nih.gov Further research could optimize these systems for enhanced delivery efficiency and reduced toxicity, opening up new possibilities for gene therapy.

Metal-Chelating Nanomaterials: The ability of histidine to chelate metal ions can be harnessed to create nanomaterials for detoxification or for the delivery of essential trace metals. nih.govxtend-life.com

The development of histidine-based nanomaterials holds significant promise for improving the efficacy and safety of various therapeutic interventions.

Potential Nanotechnology Applications of this compound
Application AreaKey Property of HistidinePotential Benefit
pH-Responsive Drug DeliveryImidazole side chain with pKa near physiological pHTargeted drug release in acidic environments (e.g., tumors)
Gene TherapyCationic nature of protonated formEfficient delivery of nucleic acids (e.g., miRNA)
Detoxification/Metal DeliveryMetal ion chelationRemoval of heavy metals or delivery of essential minerals

Advanced Computational Modeling for Structure-Function Relationships

Computational modeling techniques, such as molecular dynamics simulations, are powerful tools for understanding the intricate relationships between the structure of a molecule and its biological function. nih.govmun.ca

Future computational studies on this compound could provide valuable insights into:

Enzyme-Substrate Interactions: Histidine residues are frequently found in the active sites of enzymes, where they play crucial roles in catalysis. chinaaminoacid.com Advanced modeling can elucidate the precise conformational changes and energetic contributions of histidine in these interactions, aiding in the design of novel enzyme inhibitors or activators.

Protein-Ligand Binding: The imidazole side chain of histidine can participate in various types of molecular interactions, including cation-π, π-π stacking, and hydrogen bonding. nih.govresearchgate.net Computational models can predict and quantify these interactions, providing a deeper understanding of how L-histidine and histidine-containing peptides bind to their biological targets.

Membrane Interactions: Molecular dynamics simulations can be used to study how histidine-containing antimicrobial peptides interact with and disrupt bacterial cell membranes, offering insights for the development of new antibiotics. mun.ca

These in silico approaches, when combined with experimental validation, can significantly accelerate the discovery and design of new molecules with desired biological activities.

Exploration of Synergistic Effects with Other Biomolecules

The biological effects of this compound are unlikely to occur in isolation. Investigating its interactions with other biomolecules could reveal synergistic effects that can be harnessed for therapeutic benefit.

Promising areas for future research include:

Combination Therapies for Cancer: Histamine, derived from L-histidine, has been shown to enhance the activity of natural killer (NK) cells and cytotoxic T lymphocytes. drugbank.com Exploring the combination of L-histidine supplementation with immunotherapy could lead to more effective cancer treatments.

Enhanced Antioxidant Activity: L-histidine's antioxidant properties, which include scavenging reactive oxygen species and chelating pro-oxidant metals, could be amplified when used in conjunction with other antioxidants like vitamin C or E. nih.govmedchemexpress.com

Nutrient Interactions: The metabolism of L-histidine is interconnected with that of other nutrients, such as folic acid. webmd.com Further research is needed to understand how L-histidine supplementation affects the metabolic pathways of other amino acids and vitamins, which could have implications for nutritional interventions. nih.gov

Uncovering these synergistic relationships will be key to developing more effective and holistic therapeutic and nutritional strategies.

Deepening Understanding of Role in Plant Stress Physiology

L-histidine plays a critical role in plant physiology, particularly in the response to abiotic stresses such as salinity and heavy metal toxicity. frontiersin.orgoup.com A more profound understanding of these mechanisms could lead to the development of crops with enhanced stress tolerance.

Future research in plant science should focus on:

Metal Homeostasis and Detoxification: Histidine is involved in the chelation and transport of metal ions, such as nickel and zinc, within plants. nih.govresearchgate.netresearchgate.net Further studies could elucidate the precise molecular machinery involved in histidine-mediated metal transport, which could be engineered to enhance phytoremediation capabilities of plants.

Salt Stress Tolerance: Exogenous application of L-histidine has been shown to ameliorate the negative effects of salt stress on crops like maize by modulating plant hormone signaling and enhancing antioxidant enzyme activities. frontiersin.orgresearchgate.net Identifying the specific genes and signaling pathways regulated by histidine could facilitate the breeding of more salt-tolerant crop varieties.

Disease Resistance: L-histidine can induce resistance in plants against certain bacterial and fungal pathogens, partly through the activation of ethylene signaling. nih.govelsevierpure.com Further investigation into the signaling cascades triggered by L-histidine could lead to the development of novel, environmentally friendly plant protectants.

Role of L-Histidine in Plant Stress Response
Stress TypeObserved Effect of L-HistidinePotential Agricultural Application
Heavy Metal Toxicity (e.g., Nickel, Zinc)Chelation and transport of metal ions nih.govresearchgate.netPhytoremediation of contaminated soils
Salinity StressImproved tolerance through enhanced antioxidant defense and hormonal signaling frontiersin.orgresearchgate.netDevelopment of salt-tolerant crop varieties
Pathogen InfectionInduced resistance against bacterial and fungal pathogens nih.govelsevierpure.comNovel plant protection strategies

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing L-histidine dihydrochloride derivatives, and how can purity be validated?

  • Methodology : Catalytic transfer hydrogenolysis is a validated method for synthesizing benzyl-protected L-histidine derivatives. For example, 4(5)-(p-fluorophenylmethyl)-L-histidine can be synthesized under reduced pressure (0.75 mm Hg) with yields exceeding 100% after purification .
  • Purity Validation : Use thin-layer chromatography (TLC) with n-butanol:acetic acid:water (4:1:1) for preliminary analysis (Rf ~0.62) . Confirm purity via elemental analysis (C, H, N content) and nuclear magnetic resonance (NMR) spectroscopy, referencing chemical shifts (δ) for imidazole protons (e.g., 7.5–8.5 ppm) . High-performance liquid chromatography (HPLC) with UV detection at 210 nm is recommended for quantitative purity assessment (>97% by USP standards) .

Q. How should researchers handle discrepancies in reported melting points for this compound salts?

  • Resolution Strategy : Melting points vary depending on hydration state and crystal structure. For example, L-histidine hydrochloride monohydrate melts at 245°C (decomposition) , while anhydrous forms may decompose at higher temperatures. Calibrate equipment using USP-certified reference standards and document environmental conditions (humidity, heating rate). Cross-reference with literature values from peer-reviewed syntheses (e.g., 202–205°C for benzyl derivatives) .

Q. What are the best practices for preparing stable aqueous solutions of this compound for buffering applications?

  • Protocol : Dissolve in deionized water at 25°C, adjusting pH to 6.0–7.4 with NaOH. Use a molar extinction coefficient of ε₂₈₀ = 0.1 M⁻¹cm⁻¹ to quantify concentration spectrophotometrically. Stabilize solutions with 0.02% sodium azide and store at 4°C to prevent microbial growth .

Advanced Research Questions

Q. How does this compound modulate protein biosynthesis in tumorigenic vs. non-tumorigenic cell lines?

  • Experimental Design : Treat cells with 1–10 mM L-histidinol dihydrochloride (a structural analog) and measure protein synthesis inhibition via ³H-leucine incorporation assays. Tumorigenic cells often show reduced proliferation (IC₅₀ ~2 mM) due to reversible G1-phase arrest, while non-tumorigenic cells exhibit resistance . Validate using RNA-seq to identify dysregulated histidine metabolism pathways (e.g., histidine ammonia-lyase activity) .

Q. What strategies resolve contradictions between high purity (>99%) and inconsistent biological activity in this compound batches?

  • Troubleshooting : Perform orthogonal characterization:

  • Impurity Profiling : Use LC-MS to detect trace aldehydes or oxidation byproducts (e.g., imidazole-4-acetaldehyde) .
  • Bioactivity Correlation : Compare batches in cell-based assays (e.g., LSD1 inhibition assays for analogs like bomedemstat dihydrochloride) to identify structure-activity relationships .

Q. How can researchers optimize site-specific chemical modifications of this compound for targeted drug delivery?

  • Synthetic Approach : Introduce nitrobenzyl groups at the imidazole ring via electrophilic substitution. For example, 3-(3-methyl-4-nitrobenzyl)-L-histidine dihydrochloride (CAS 114787-84-7) can be synthesized using nitrobenzyl bromide in anhydrous DMF, with a 98% yield after HCl precipitation . Validate regioselectivity via ¹H-NMR (distinct shifts at δ 8.2–8.5 ppm for nitro groups) .

Q. What analytical techniques differentiate between this compound and its monohydrochloride or hydrate forms?

  • Characterization Workflow :

  • Thermogravimetric Analysis (TGA) : Detect weight loss at 100–120°C for hydrates .
  • X-ray Diffraction (XRD) : Compare crystal structures (e.g., monoclinic vs. orthorhombic systems) .
  • Ion Chromatography : Quantify chloride ions (expected 2:1 Cl⁻/histidine ratio for dihydrochloride) .

Methodological Notes

  • Safety : Adhere to SOPs for handling hydrochloride salts, including PPE (nitrile gloves, fume hoods) and neutralization protocols for spills .
  • Data Reproducibility : Archive raw NMR/TLC/HPLC data with metadata (lot numbers, instrument calibration logs) per FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Histidine dihydrochloride
Reactant of Route 2
L-Histidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.